Product packaging for Alpidem-d14(Cat. No.:)

Alpidem-d14

Cat. No.: B564242
M. Wt: 418.4 g/mol
InChI Key: JRTIDHTUMYMPRU-UZMWREIHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alpidem-d14, also known as this compound, is a useful research compound. Its molecular formula is C21H23Cl2N3O and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23Cl2N3O B564242 Alpidem-d14

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3/i1D3,2D3,3D2,4D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTIDHTUMYMPRU-UZMWREIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Alpidem-d14: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on Alpidem-d14, a deuterated analog of the anxiolytic compound Alpidem. This document outlines its chemical properties, mechanism of action, and inferred applications in scientific research, with a focus on its use as an internal standard in analytical methodologies.

Core Compound Identification

This compound is the deuterated form of Alpidem, an imidazopyridine anxiolytic. The stable isotope labeling makes it an invaluable tool for quantitative analysis of the parent compound in biological matrices.

IdentifierValue
Chemical Name 6-Chloro-2-(4-chlorophenyl)-N,N-(dipropyl-d14)-imidazo[1,2-a]pyridine-3-acetamide
CAS Number 1189962-23-9[1]
Molecular Formula C₂₁H₉D₁₄Cl₂N₃O[1]
Molecular Weight 418.42 g/mol [1]

Physicochemical and Pharmacokinetic Properties of Alpidem

Understanding the properties of the parent compound, Alpidem, is crucial for contextualizing the application of this compound.

PropertyValue
Molecular Formula (Alpidem) C₂₁H₂₃Cl₂N₃O
Molecular Weight (Alpidem) 404.34 g/mol
Bioavailability 32-35% (estimated)
Protein Binding 99.4%
Metabolism Extensive (hydroxylation, dealkylation, conjugation)
Elimination Half-life Young adults: 19 hours (7–44 hours); Elderly: 22.6 ± 2.3 hours; Children: 11.4 ± 1.9 hours
Excretion Mainly feces

Mechanism of Action

Alpidem is a positive allosteric modulator of the GABAa receptor, acting at the benzodiazepine binding site. Its anxiolytic effects are believed to be mediated through its interaction with specific GABAa receptor subtypes. Unlike traditional benzodiazepines, Alpidem exhibits a degree of selectivity for α1-containing GABAa receptors.

Alpidem_Mechanism_of_Action Alpidem Alpidem GABAa_R GABAa Receptor (α1 subunit) Alpidem->GABAa_R Binds to allosteric site Cl_channel Chloride Channel GABAa_R->Cl_channel Opens GABA GABA GABA->GABAa_R Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl⁻ influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis

Figure 1: Simplified signaling pathway of Alpidem's mechanism of action.

Experimental Protocols

Inferred Use of this compound in Quantitative Mass Spectrometry

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Alpidem / this compound) MS->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Determine Alpidem Concentration Calibration->Result

Figure 2: Workflow for the quantification of Alpidem using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • A known concentration of this compound is spiked into the biological matrix (e.g., plasma, urine, or tissue homogenate) containing an unknown concentration of Alpidem.

    • The sample is then subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from interfering matrix components.

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • The liquid chromatography step separates Alpidem and this compound from other components.

    • The tandem mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Alpidem and this compound, allowing for their selective and sensitive detection.

  • Quantification:

    • The peak areas for both Alpidem and this compound are determined from the resulting chromatograms.

    • A ratio of the peak area of Alpidem to the peak area of this compound is calculated.

    • This ratio is then compared to a calibration curve, generated by analyzing samples with known concentrations of Alpidem and a constant concentration of this compound, to determine the concentration of Alpidem in the original sample.

GABAa Receptor Binding Assay

To characterize the binding affinity of Alpidem, a radioligand binding assay can be performed. While this compound is not radioactive, this protocol is fundamental to understanding the parent compound's interaction with its target.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]flunitrazepam)

  • Non-specific binding control (e.g., clonazepam)

  • Test compound (Alpidem) at various concentrations

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in binding buffer and recentrifugation.

    • Resuspend the final pellet in binding buffer to a specific protein concentration.

  • Binding Assay:

    • In a series of tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound (Alpidem) at a range of concentrations.

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Hepatotoxicity of Alpidem

A significant consideration in the study of Alpidem is its potential for hepatotoxicity, which led to its withdrawal from the market. Research suggests that the liver damage is idiosyncratic and may be related to the metabolic activation of the drug.

Alpidem_Hepatotoxicity Alpidem Alpidem Metabolism Metabolic Activation (Cytochrome P450) Alpidem->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Hepatocyte Hepatocyte Reactive_Metabolite->Hepatocyte Covalent Binding & Oxidative Stress Toxicity Hepatotoxicity Hepatocyte->Toxicity

Figure 3: Postulated mechanism of Alpidem-induced hepatotoxicity.

Studies indicate that at high concentrations, Alpidem's toxicity involves metabolic activation by cytochrome P450 enzymes, leading to glutathione depletion and increased intracellular calcium, ultimately causing necrotic cell death. At lower concentrations, it may potentiate mitochondrial permeability transition.

Conclusion

This compound serves as a critical tool for the precise and accurate quantification of Alpidem in preclinical and clinical research. Its use as an internal standard in mass spectrometry-based assays is essential for pharmacokinetic and metabolic studies. A thorough understanding of the parent compound's pharmacology, mechanism of action, and toxicological profile is paramount for any investigation involving Alpidem and its deuterated analogs. The experimental frameworks provided in this guide offer a foundation for researchers to design and execute robust studies in the field of neuropharmacology and drug metabolism.

References

Synthesis and Isotopic Labeling of Alpidem-d14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Alpidem-d14, a deuterated isotopologue of the anxiolytic agent Alpidem. Given the limited publicly available information on the direct synthesis of this compound, this document outlines a feasible multi-step approach based on established synthetic methodologies for the imidazo[1,2-a]pyridine scaffold and general techniques for isotopic labeling.

Introduction

Alpidem, 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, is a non-benzodiazepine anxiolytic that acts as a selective positive allosteric modulator of GABA-A receptors. Isotopic labeling of drug molecules, such as the introduction of deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The replacement of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to a longer half-life and modified pharmacokinetic properties. This guide details a plausible synthetic route for this compound, where all fourteen hydrogen atoms on the two N-propyl groups are replaced with deuterium.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually divided into two main parts: the construction of the core 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid and the subsequent coupling with the deuterated N,N-dipropylamine-d14.

The overall proposed synthetic scheme is illustrated below:

Synthesis_Pathway A 5-chloro-2-aminopyridine C 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine A->C Cyclization B 2-bromo-1-(4-chlorophenyl)ethan-1-one B->C F 6-chloro-2-(4-chlorophenyl)-N,N-dimethyl-imidazo[1,2-a]pyridin-3-amine C->F Mannich Reaction D Paraformaldehyde D->F E Dimethylamine E->F H [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N,N-trimethylammonium iodide F->H Quaternization G Methyl Iodide G->H J 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile H->J Cyanation I Sodium Cyanide I->J L 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid J->L Hydrolysis K Hydrolysis (H+, H2O) K->L O This compound L->O Amide Coupling M N,N-dipropylamine-d14 M->O N Coupling Agent (e.g., HATU) N->O

Caption: Proposed multi-step synthesis of this compound.

Data Presentation

The following table summarizes the key steps, reagents, and expected outcomes for the synthesis of this compound. Please note that yields and isotopic purity are estimated based on typical literature values for similar reactions due to the absence of specific data for this synthesis.

StepReactionKey ReagentsExpected Yield (%)Expected Isotopic Purity (%)
1Imidazo[1,2-a]pyridine formation5-chloro-2-aminopyridine, 2-bromo-1-(4-chlorophenyl)ethan-1-one85-95N/A
2Mannich ReactionParaformaldehyde, Dimethylamine70-85N/A
3QuaternizationMethyl Iodide>95N/A
4CyanationSodium Cyanide80-90N/A
5HydrolysisStrong Acid (e.g., HCl)75-85N/A
6Amide CouplingN,N-dipropylamine-d14, HATU, DIPEA80-95>98

Experimental Protocols

Synthesis of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

A mixture of 5-chloro-2-aminopyridine (1.0 eq) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.05 eq) in ethanol is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the title compound as a solid.

Synthesis of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid

This multi-step conversion from the imidazo[1,2-a]pyridine core involves a series of standard organic transformations:

  • Mannich Reaction: To a solution of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetic acid, paraformaldehyde (1.5 eq) and dimethylamine (2.0 eq, as a solution in THF or as hydrochloride salt) are added. The mixture is heated to 60-70 °C for 12-18 hours. After cooling, the reaction is quenched with a basic aqueous solution and extracted with an organic solvent. The organic layer is dried and concentrated to yield the Mannich base.

  • Quaternization: The crude Mannich base is dissolved in a solvent like acetonitrile, and methyl iodide (1.5 eq) is added. The reaction is stirred at room temperature for 2-4 hours. The resulting quaternary ammonium salt precipitates and is collected by filtration.

  • Cyanation: The quaternary ammonium salt (1.0 eq) is treated with sodium cyanide (1.2 eq) in a polar aprotic solvent like DMF or DMSO at an elevated temperature (e.g., 80-100 °C) for 6-10 hours. The reaction mixture is then poured into water and the product is extracted.

  • Hydrolysis: The resulting acetonitrile derivative is hydrolyzed to the carboxylic acid by heating in the presence of a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) followed by acidic workup.

Synthesis of this compound

To a solution of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes. Subsequently, N,N-dipropylamine-d14 (1.2 eq) is added, and the reaction is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Workflow for Amide Coupling and Purification

The following diagram illustrates the key steps in the final stage of the this compound synthesis.

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Workup and Purification A Dissolve Acetic Acid Derivative in Anhydrous Solvent B Add Coupling Agent (HATU) and Base (DIPEA) A->B C Stir at Room Temperature B->C D Add N,N-dipropylamine-d14 C->D Activate Carboxylic Acid E Stir at Room Temperature (12-24h) D->E F Solvent Evaporation E->F Reaction Completion G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: Final amide coupling and purification workflow.

This technical guide provides a robust, albeit proposed, framework for the synthesis and isotopic labeling of this compound. Researchers and scientists can utilize this information as a foundation for their own experimental work in this area. It is recommended that all experimental procedures be conducted with appropriate safety precautions in a certified laboratory setting.

Alpidem-d14: A Technical Overview of its Physicochemical Properties and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of Alpidem-d14, a deuterated analog of the anxiolytic compound Alpidem. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this stable isotope-labeled standard for its use in analytical and research applications.

Core Physicochemical Properties

This compound is the deuterated form of Alpidem, an imidazopyridine anxiolytic. The incorporation of fourteen deuterium atoms results in a higher molecular weight compared to the parent compound, making it an ideal internal standard for mass spectrometry-based quantification of Alpidem.

Quantitative Data Summary
PropertyValueReference
Chemical Name 6-Chloro-2-(4-chlorophenyl)-N,N-(dipropyl-d14)-imidazo[1,2-a]pyridine-3-acetamide
CAS Number 1189962-23-9
Molecular Formula C₂₁H₉D₁₄Cl₂N₃O
Molecular Weight 418.42 g/mol
Appearance White Solid[1]
Melting Point 122-124°C[1]
Solubility Soluble in Chloroform[1]
Storage Conditions 2-8°C Refrigerator or -20°C Freezer[1]

For comparative purposes, key properties of the non-deuterated parent compound, Alpidem, are provided below.

Property (Alpidem)ValueReference
Molecular Formula C₂₁H₂₃Cl₂N₃O[2][3]
Molecular Weight 404.34 g/mol [2][3]
Calculated LogP 4.92[2]
Water Solubility 0.02 mg/mL[2]
Topological Polar Surface Area 37.6 Ų[2]

Mechanism of Action and Signaling Pathways

As a deuterated analog, this compound is expected to exhibit the same pharmacological mechanisms as Alpidem. Alpidem's anxiolytic effects are mediated through a dual mechanism involving both central and peripheral benzodiazepine receptors.[2]

  • GABAᴀ Receptor Modulation : Alpidem acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAᴀ receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[3][4] It displays a degree of selectivity for GABAᴀ receptors containing the α1 subunit.[3][5]

  • Translocator Protein (TSPO) Interaction : Alpidem also binds with high affinity to the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[3][6] This interaction is thought to contribute to its anxiolytic properties by stimulating the synthesis of neurosteroids, such as allopregnanolone, which are themselves positive modulators of the GABAᴀ receptor.[3]

Alpidem_Signaling_Pathway cluster_neuron Neuron GABA_A GABAᴀ Receptor (α1 Subunit) Anxiolytic Anxiolytic Effect GABA_A->Anxiolytic Enhances GABAergic Inhibition TSPO Mitochondrial TSPO Cholesterol Cholesterol TSPO->Cholesterol Facilitates Transport Neurosteroid Neurosteroid Synthesis Neurosteroid->GABA_A Positive Allosteric Modulation Cholesterol->Neurosteroid Alpidem Alpidem Alpidem->GABA_A Binds to Benzodiazepine Site Alpidem->TSPO Binds to

Caption: Dual signaling pathway of Alpidem.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are proprietary to the manufacturers. However, a general workflow for the characterization and analysis of such a small molecule standard is outlined below. The determination of Alpidem and its metabolites in biological matrices has been successfully achieved using column-switching high-performance liquid chromatography (HPLC) with fluorescence detection.[7]

General Experimental Workflow for Characterization

The identity and purity of a reference standard like this compound are typically confirmed through a series of analytical techniques.

  • Synthesis and Purification : The synthesis involves the incorporation of deuterium-labeled propyl groups. Purification is often achieved through crystallization or chromatographic techniques.

  • Structural Confirmation :

    • Mass Spectrometry (MS) : To confirm the molecular weight and isotopic enrichment.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the molecular structure and the positions of the deuterium labels.

  • Purity Assessment :

    • High-Performance Liquid Chromatography (HPLC) : To determine the chemical purity by separating the main compound from any impurities.

    • Gas Chromatography (GC) : Can also be used for purity assessment, particularly for volatile impurities.

  • Physicochemical Property Determination :

    • Melting Point : Determined using a melting point apparatus. A narrow melting point range is indicative of high purity.

    • Solubility : Assessed by dissolving the compound in various solvents at known concentrations.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_output Final Product Synthesis Deuterated Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Struct_Confirm Structural Confirmation (MS, NMR) Purification->Struct_Confirm Purity Purity Assessment (HPLC, GC) Purification->Purity Phys_Chem Physicochemical Testing (Melting Point, Solubility) Purity->Phys_Chem COA Certificate of Analysis Phys_Chem->COA

Caption: General workflow for chemical standard characterization.

References

Alpidem vs. Alpidem-d14: A Technical Guide to Structural Differences and Synthetic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural distinctions between the anxiolytic compound Alpidem and its deuterated isotopologue, Alpidem-d14. It includes a comparative summary of their core properties, a plausible detailed experimental protocol for the synthesis of this compound, and visualizations to elucidate the structural differences and synthetic workflow.

Core Structural Differences

Alpidem is an anxiolytic agent belonging to the imidazopyridine class of compounds. Its deuterated form, this compound, is structurally identical with the exception of the isotopic substitution of fourteen hydrogen atoms with deuterium. This substitution is specifically located on the two propyl groups of the N,N-dipropylacetamide side chain. The core imidazopyridine structure and the chlorophenyl substituents remain unaltered.

The primary rationale for such isotopic substitution in drug development is often to investigate or modify the drug's metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage at the deuterated positions, a phenomenon known as the kinetic isotope effect. This can potentially lead to a longer half-life, altered metabolic pathways, and a different safety profile.

Quantitative Data Summary

The fundamental difference in mass between hydrogen and deuterium is reflected in the molecular weights of the two compounds.

PropertyAlpidemThis compound
Molecular Formula C₂₁H₂₃Cl₂N₃OC₂₁H₉D₁₄Cl₂N₃O
Molecular Weight 404.33 g/mol [1]418.42 g/mol [2]
Isotopic Substitution None14 Deuterium atoms on the N,N-dipropyl groups

Visualization of Structural Differences

The following diagram illustrates the molecular structures of Alpidem and this compound, highlighting the positions of the fourteen deuterium atoms on the latter.

G cluster_alpidem Alpidem cluster_alpidem_d14 This compound Alpidem_img Alpidem_d14_img

Caption: Molecular structures of Alpidem and this compound.

Experimental Protocols: Synthesis of this compound

Overall Reaction Scheme:

  • Synthesis of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid.

  • Synthesis of N,N-di(propyl-d7)amine.

  • Amide coupling of the acetic acid derivative with the deuterated diamine to yield this compound.

Part 1: Synthesis of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid

This intermediate can be prepared according to established literature procedures for imidazopyridine synthesis. A common route involves the reaction of a substituted 2-aminopyridine with a α-haloketone.

Part 2: Synthesis of N,N-di(propyl-d7)amine

This deuterated intermediate is key to the synthesis. It can be prepared by the reductive amination of propionaldehyde-d6 with propan-d7-amine or by the alkylation of propan-d7-amine with a deuterated propyl halide.

Materials:

  • Propionaldehyde-d6

  • Propan-d7-amine

  • Sodium triacetoxyborohydride-d1 (or a similar deuterated reducing agent)

  • Deuterated solvents (e.g., D₂O, CDCl₃)

Procedure:

  • To a solution of propan-d7-amine (1.0 eq) in a suitable deuterated solvent, add propionaldehyde-d6 (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Add sodium triacetoxyborohydride-d1 (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with D₂O and extract the product with an organic solvent.

  • Purify the resulting N,N-di(propyl-d7)amine by distillation or chromatography.

Part 3: Amide Coupling to Yield this compound

Materials:

  • 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid

  • N,N-di(propyl-d7)amine

  • A coupling agent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (1.1 eq) and the non-nucleophilic base (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add N,N-di(propyl-d7)amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain this compound.

Synthetic Workflow Visualization

The following diagram outlines the proposed synthetic workflow for this compound.

G cluster_synthesis Synthesis of this compound start Deuterated Starting Materials (Propionaldehyde-d6, Propan-d7-amine) reductive_amination Reductive Amination start->reductive_amination deuterated_amine N,N-di(propyl-d7)amine reductive_amination->deuterated_amine amide_coupling Amide Coupling deuterated_amine->amide_coupling alpidem_core Alpidem Core Synthesis (2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid) alpidem_core->amide_coupling purification Purification (Column Chromatography) amide_coupling->purification final_product This compound purification->final_product

Caption: Proposed synthetic workflow for this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Alpidem as a GABAa Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpidem, an imidazopyridine derivative, is a non-benzodiazepine anxiolytic that exerts its pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor. This document provides a comprehensive technical overview of Alpidem's mechanism of action, with a focus on its interaction with GABAa receptor subtypes. Detailed experimental protocols for radioligand binding assays, electrophysiological recordings, and in vivo behavioral assessments are provided to facilitate further research. Quantitative data on Alpidem's binding affinity and functional potency are summarized, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Alpidem's molecular pharmacology.

Introduction: Alpidem and the GABAa Receptor

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its effects are predominantly mediated by the GABAa receptor, a ligand-gated ion channel that, upon activation, conducts chloride ions across the neuronal membrane, leading to hyperpolarization and a reduction in neuronal excitability. The GABAa receptor is a pentameric structure composed of various subunit combinations, with the most common being two α, two β, and one γ subunit. This subunit heterogeneity gives rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties.

Alpidem is classified as a non-benzodiazepine positive allosteric modulator (PAM) of the GABAa receptor.[1] Unlike the endogenous agonist GABA, which binds at the orthosteric site between the α and β subunits, Alpidem binds to an allosteric site, the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits. By binding to this site, Alpidem enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating GABAergic inhibition.[2] Notably, Alpidem exhibits a preferential affinity for GABAa receptors containing the α1 subunit.[3] This selectivity is thought to underlie its anxiolytic effects with a reduced sedative and myorelaxant profile compared to classical benzodiazepines.

Molecular Mechanism of Action

Alpidem's primary mechanism of action is the positive allosteric modulation of GABAa receptors. This modulation is characterized by an increase in the affinity of GABA for its receptor and a subsequent enhancement of the GABA-induced chloride current.

Binding to the Benzodiazepine Site

Alpidem binds with high affinity to the benzodiazepine binding site on the GABAa receptor complex. This interaction is allosteric, meaning Alpidem does not directly activate the receptor but rather modulates the receptor's response to GABA. The binding of Alpidem induces a conformational change in the receptor that increases the affinity of the orthosteric binding site for GABA.

Subunit Selectivity

A key feature of Alpidem's pharmacological profile is its selectivity for GABAa receptors containing the α1 subunit.[3] It displays significantly lower affinity for receptors containing α2, α3, and α5 subunits. This selectivity is a departure from classical benzodiazepines like diazepam, which show broader affinity for multiple α subunits. The preference for α1-containing receptors is believed to be a major contributor to Alpidem's anxiolytic effects with a more favorable side-effect profile.

Potentiation of GABAergic Neurotransmission

By enhancing GABA's ability to bind to and activate the GABAa receptor, Alpidem increases the frequency of chloride channel opening. This leads to a greater influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a more pronounced inhibitory postsynaptic potential (IPSP). The overall effect is a potentiation of GABAergic inhibition in the CNS.

GABAA_Modulation cluster_receptor GABAa Receptor cluster_activation Receptor Activation GABA_site GABA Binding Site (α/β interface) Cl_channel Chloride Channel (Closed) Cl_channel_open Chloride Channel (Open) GABA_site->Cl_channel_open Opens Channel BZD_site Benzodiazepine Site (α/γ interface) BZD_site->GABA_site Enhances GABA Affinity GABA GABA GABA->GABA_site Binds Alpidem Alpidem Alpidem->BZD_site Binds Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Cl- Influx Hyperpolarization->Neuron Reduces Neuronal Excitability

Figure 1: Signaling pathway of Alpidem's modulation of the GABAa receptor.

Quantitative Data

The following tables summarize the available quantitative data for Alpidem's binding affinity and functional potency at various GABAa receptor subtypes.

Table 1: Alpidem Binding Affinities (Ki) for GABAa Receptor Subtypes
Receptor SubtypeLigandKi (nM)Reference
ω1 (α1-containing)[3H]-Alpidem1.5 (rat cerebral cortex)[4]
ω1 (α1-containing)[3H]-Alpidem1.67 (human brain)[4]
ω3 (TSPO)[3H]-Alpidem0.33 (human brain)[4]
Benzodiazepine SiteAlpidem1 - 28[1]

Note: The ω (omega) nomenclature is an older classification system where ω1 corresponds to receptors with high affinity for drugs like zolpidem and alpidem (primarily α1-containing), ω2 corresponds to receptors with lower affinity for these drugs, and ω3 refers to the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.

Table 2: Comparative Binding Affinities of GABAa Receptor Modulators
CompoundReceptor SubtypeKi (nM)
Alpidem α1β2γ2 ~20
α2β2γ2 ~400
α3β2γ2 ~400
α5β2γ2 >5000
Zolpidemα1β2γ220
α2β1γ2400
α3β1γ2400
α5β3γ2>5000
Diazepamα1β3γ21.53

Data for Alpidem and Zolpidem are based on similar imidazopyridine compounds and may vary slightly between studies. Diazepam data is provided for comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Alpidem.

Radioligand Binding Assay (Displacement Method)

This protocol describes a competitive binding assay to determine the affinity of Alpidem for the benzodiazepine binding site on GABAa receptors using [3H]-flumazenil as the radioligand.

Objective: To determine the inhibitory constant (Ki) of Alpidem for the benzodiazepine binding site.

Materials:

  • Rat cortical membranes (source of GABAa receptors)

  • [3H]-flumazenil (radioligand)

  • Alpidem (test compound)

  • Diazepam or Flunitrazepam (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Polyethylenimine (PEI)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet, containing the membrane fraction rich in GABAa receptors, is resuspended in buffer and the protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of rat cortical membrane preparation (50-100 µg of protein).

      • 50 µL of various concentrations of Alpidem (e.g., 0.1 nM to 10 µM).

      • For total binding, add 50 µL of buffer instead of Alpidem.

      • For non-specific binding, add 50 µL of a high concentration of a competing ligand (e.g., 10 µM Diazepam).

      • 50 µL of [3H]-flumazenil (at a concentration close to its Kd, typically 1-2 nM).

    • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Alpidem concentration.

    • Determine the IC50 value (the concentration of Alpidem that inhibits 50% of the specific binding of [3H]-flumazenil) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Homogenization Homogenize Rat Cerebral Cortex Centrifugation1 Centrifuge (1,000 x g) Homogenization->Centrifugation1 Centrifugation2 Centrifuge Supernatant (20,000 x g) Centrifugation1->Centrifugation2 Resuspension Resuspend Pellet Centrifugation2->Resuspension ProteinAssay Determine Protein Concentration Resuspension->ProteinAssay Incubation Incubate Membranes with [3H]-Flumazenil & Alpidem ProteinAssay->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Figure 2: Experimental workflow for the radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of Alpidem on GABA-evoked currents in cultured neurons or brain slices.

Objective: To quantify the potentiation of GABA-induced chloride currents by Alpidem.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

  • External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Internal pipette solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

  • GABA

  • Alpidem

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

  • Perfusion system

Procedure:

  • Cell/Slice Preparation:

    • Prepare cultured neurons on coverslips or obtain acute brain slices from rodents.

    • Place the preparation in the recording chamber on the microscope stage and continuously perfuse with external solution.

  • Patch-Clamp Recording:

    • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.

    • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Drug Application:

    • Establish a stable baseline recording of GABA-evoked currents by applying a submaximal concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 2-5 seconds) at regular intervals.

    • Co-apply Alpidem at various concentrations with the same concentration of GABA.

    • Wash out Alpidem and ensure the GABA-evoked current returns to baseline.

  • Data Acquisition and Analysis:

    • Record the current responses throughout the experiment.

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of Alpidem.

    • Calculate the potentiation of the GABA current by Alpidem as a percentage increase over the control GABA response.

    • Construct a concentration-response curve for Alpidem and determine its EC50 value (the concentration that produces 50% of the maximal potentiation).

Patch_Clamp_Workflow cluster_setup Recording Setup cluster_recording Data Acquisition cluster_analysis Analysis Preparation Prepare Cultured Neurons or Brain Slices Patching Establish Whole-Cell Patch-Clamp Configuration Preparation->Patching Baseline Record Baseline GABA-Evoked Currents Patching->Baseline Coapplication Co-apply GABA and Varying [Alpidem] Baseline->Coapplication Washout Washout and Return to Baseline Coapplication->Washout Measure Measure Peak Current Amplitude Coapplication->Measure Washout->Baseline Potentiation Calculate % Potentiation Measure->Potentiation EC50 Determine EC50 Potentiation->EC50 EPM_Workflow cluster_pretest Pre-Test cluster_test Testing cluster_analysis Data Analysis Acclimation Animal Acclimation & Handling DrugAdmin Administer Alpidem or Vehicle Acclimation->DrugAdmin Placement Place Animal on Elevated Plus-Maze DrugAdmin->Placement Exploration Allow 5-minute Free Exploration Placement->Exploration Recording Record Behavior with Video Exploration->Recording Scoring Score Behavioral Parameters Recording->Scoring Comparison Compare Alpidem Groups to Vehicle Control Scoring->Comparison AnxiolyticEffect Determine Anxiolytic Effect Comparison->AnxiolyticEffect

References

Preclinical Pharmacokinetics and Metabolism of Alpidem: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpidem is an anxiolytic agent belonging to the imidazopyridine class of compounds. While its clinical use was short-lived due to concerns of hepatotoxicity, its unique pharmacological profile and metabolic fate remain of interest to researchers in drug development and toxicology. This technical guide provides an in-depth overview of the preclinical pharmacokinetics and metabolism of Alpidem, with a focus on studies conducted in rats. The information is presented to be a valuable resource for scientists investigating drug metabolism, pharmacokinetics, and the safety assessment of novel chemical entities.

Pharmacokinetics

Preclinical studies, primarily in Sprague-Dawley rats, have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Alpidem.

Absorption

Following oral administration in rats, Alpidem is well absorbed. However, it undergoes a significant first-pass effect, resulting in a low absolute bioavailability of approximately 13%.[1]

Distribution

Autoradiography studies with radiolabeled Alpidem ([14C]Alpidem) in rats have demonstrated that the compound is preferentially localized in lipid-rich tissues.[1] This includes significant penetration into the central nervous system (CNS), a key characteristic for an anxiolytic agent. Cerebral levels of Alpidem have been observed to be 2.5 to 4 times greater than corresponding plasma levels.[1]

Metabolism

Alpidem is extensively metabolized in rats through three primary pathways:

  • Aromatic oxidation: Hydroxylation of the imidazopyridine ring.[2]

  • N-dealkylation: Removal of one or both of the N-propyl groups from the amide side chain.[2][3]

  • Aliphatic oxidation: Oxidation of the substituted amide side chains.[2]

These metabolic transformations are primarily mediated by the cytochrome P450 (CYP450) family of enzymes.[3][4] While the specific isoenzymes responsible for Alpidem metabolism have not been definitively elucidated in the available literature, studies on similar compounds suggest the involvement of CYP3A4, CYP2C9, CYP2D6, and CYP1A2.[5][6] Three pharmacologically active metabolites have been detected in the plasma of rats.[1]

Excretion

The primary route of excretion for Alpidem and its metabolites in rats is through the feces, accounting for over 80% of the administered dose over a six-day period.[1] Biliary excretion is a major contributor to this fecal elimination, with approximately 74% of the dose being excreted in the bile within 7 hours of administration.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Alpidem in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of Alpidem in Sprague-Dawley Rats

ParameterValueRoute of AdministrationReference
Absolute Bioavailability13%Oral[1]
Volume of Distribution (Vd)5 L/kgIntravenous[1]
Clearance (Cl)2.2 L/h/kgIntravenous[1]
Terminal Half-life (t1/2β)1.2 - 1.7 hIntravenous[1]

Table 2: Tissue Distribution of [14C]Alpidem-Derived Radioactivity in Rats (5 minutes post-administration)

TissuePercentage of Cerebral RadioactivityRoute of AdministrationReference
Brain94%Intravenous[1]
Brain63%Oral[1]

Note: Data for the pharmacokinetic parameters of individual metabolites are not sufficiently detailed in the reviewed literature to be presented in a separate table.

Experimental Protocols

Animal Models

The majority of preclinical pharmacokinetic and metabolism studies of Alpidem have been conducted in male Sprague-Dawley rats.[1]

Dosing and Administration

For pharmacokinetic studies, Alpidem has been administered both intravenously (i.v.) and orally (p.o.). A common dosage used in these studies is 3 mg/kg.[1] For oral administration, the vehicle used is often an aqueous solution, though specific formulations are not always detailed.[7][8]

Analytical Methods

A validated HPLC method is crucial for the quantification of Alpidem and its metabolites in biological matrices. While specific parameters for Alpidem analysis were not fully detailed in the reviewed literature, a general approach based on methods for similar compounds would involve:

  • Extraction: Protein precipitation or liquid-liquid extraction from plasma samples.[9][10]

  • Column: A reverse-phase C18 column.[9][10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

  • Detection: UV detection at a wavelength determined by the absorbance maximum of Alpidem.[9][10]

QWBA with [14C]Alpidem has been used to visualize the distribution of the drug and its metabolites throughout the body. The general procedure involves:

  • Administration of [14C]Alpidem to rats.[11]

  • At selected time points, the animals are euthanized and frozen in a mixture of hexane and solid carbon dioxide.[11]

  • The frozen animals are embedded in a carboxymethylcellulose gel.[11]

  • Sagittal sections of the whole body are cut using a cryomicrotome.[11]

  • The sections are then exposed to a phosphor imaging plate.[11]

  • The imaging plates are scanned, and the distribution of radioactivity is quantified using appropriate software.[11]

Visualizations

Metabolic Pathway of Alpidem

Alpidem_Metabolism Alpidem Alpidem Aromatic_Oxidation Aromatic Oxidation (Hydroxylation) Alpidem->Aromatic_Oxidation CYP450 N_Dealkylation N-Dealkylation Alpidem->N_Dealkylation CYP450 Aliphatic_Oxidation Aliphatic Oxidation Alpidem->Aliphatic_Oxidation CYP450 Metabolite_1 Hydroxylated Metabolite Aromatic_Oxidation->Metabolite_1 Metabolite_2 N-despropyl Alpidem N_Dealkylation->Metabolite_2 Metabolite_3 Oxidized Side-Chain Metabolite Aliphatic_Oxidation->Metabolite_3

Caption: Proposed metabolic pathways of Alpidem in rats.

Experimental Workflow for Preclinical Pharmacokinetic Studies

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Model Sprague-Dawley Rats Dosing Oral or IV Administration of Alpidem Animal_Model->Dosing Sample_Collection Blood Sample Collection at Timed Intervals Dosing->Sample_Collection Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation Sample_Extraction Extraction of Alpidem and Metabolites Plasma_Separation->Sample_Extraction HPLC_Analysis HPLC-UV Analysis Sample_Extraction->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling HPLC_Analysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, AUC, t1/2) PK_Modeling->Parameter_Calculation

Caption: General workflow for preclinical pharmacokinetic studies of Alpidem.

Conclusion

The preclinical data on Alpidem in rats indicate that it is a well-absorbed but highly metabolized compound with significant first-pass metabolism. Its lipophilic nature allows for excellent penetration into the central nervous system. The primary routes of metabolism involve oxidation and dealkylation, leading to the formation of active metabolites. Excretion is predominantly through the feces via biliary elimination. The information compiled in this guide provides a comprehensive overview for researchers and scientists involved in the study of drug metabolism and pharmacokinetics. The detailed methodologies and tabulated data serve as a valuable reference for designing and interpreting preclinical studies of novel compounds.

References

Alpidem: A Technical Review of its Development, Anxiolytic Promise, and Market Withdrawal Due to Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpidem, an imidazopyridine derivative, emerged in the late 1980s as a novel anxiolytic agent with a promising pharmacological profile. As a non-benzodiazepine, it demonstrated comparable efficacy to established benzodiazepines in treating anxiety disorders but with a reduced sedative effect. This apparent advantage positioned Alpidem as a significant therapeutic advancement. However, its clinical use was short-lived. Post-marketing surveillance in France, where it was first introduced, revealed rare but severe cases of hepatotoxicity, leading to its withdrawal from the market. This in-depth technical guide provides a comprehensive historical and scientific overview of Alpidem's development, from its preclinical and clinical evaluation to the toxicological findings that precipitated its discontinuation. The document details its mechanism of action, summarizes quantitative data from key clinical trials, and elucidates the proposed mechanisms of its liver toxicity, offering valuable insights for researchers and professionals in drug development and pharmacovigilance.

Introduction: The Quest for a Safer Anxiolytic

The development of Alpidem was driven by the clinical need for anxiolytic drugs with improved safety profiles compared to the benzodiazepines, which were associated with sedation, dependence, and withdrawal symptoms. Alpidem, with its unique imidazopyridine structure, showed promise in preclinical studies by exhibiting anxiolytic effects with less sedation than traditional benzodiazepines.[1] It was developed by Synthélabo and was introduced to the French market in 1991 under the brand name Ananxyl for the treatment of anxiety disorders.[2]

Mechanism of Action: A Tale of Two Receptors

Alpidem's anxiolytic effects are primarily mediated through its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] Unlike benzodiazepines, which bind non-selectively to various GABA-A receptor subtypes, Alpidem exhibits some selectivity, particularly for the α1-subunit.[3][4] This selectivity was thought to contribute to its reduced sedative and myorelaxant properties compared to non-selective benzodiazepines.[1]

In addition to its action on the central benzodiazepine receptor, Alpidem also binds with high affinity to the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO).[5][6] While the exact role of TSPO in the anxiolytic effects of Alpidem is not fully elucidated, this interaction would later become a key focus in understanding its hepatotoxicity.

cluster_GABA_A GABA-A Receptor Signaling Alpidem Alpidem GABA_A GABA-A Receptor (α1 subunit selective) Alpidem->GABA_A Positive Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis

Diagram 1: Alpidem's Anxiolytic Mechanism of Action.

Preclinical Development: Early Promise

Pharmacological and behavioral studies in animal models provided the initial evidence for Alpidem's potential as an anxiolytic with a favorable side-effect profile.

Experimental Protocols for Preclinical Behavioral Studies

While the complete, detailed protocols for the original preclinical studies are not publicly available, the methodologies were based on established animal models of anxiety and sedation. A general outline of these protocols is as follows:

  • Marble-Burying Test (Anxiety Model):

    • Mice are individually placed in a cage containing a layer of bedding and a number of marbles.

    • The number of marbles buried by the mouse within a specific time period is counted.

    • Anxiolytic drugs typically reduce the number of marbles buried.

    • Alpidem was tested at various doses and compared to a vehicle control and a positive control (e.g., a benzodiazepine).

  • Punished Drinking Test (Anxiety Model):

    • Rats are water-deprived and then placed in a chamber where they can drink from a spout.

    • After a period of normal drinking, a mild electric shock is delivered through the spout for every certain number of licks.

    • The number of shocks the animal is willing to take to drink is measured.

    • Anxiolytic drugs increase the number of shocks accepted.

    • Alpidem's effect on punished drinking was compared to control groups.

  • Rotarod Test (Motor Coordination/Sedation Model):

    • Mice or rats are placed on a rotating rod.

    • The time the animal is able to stay on the rod before falling is recorded.

    • Sedative drugs decrease the time spent on the rotarod.

    • This test was used to assess the sedative potential of Alpidem at doses that produced anxiolytic effects.

Summary of Preclinical Findings

In these models, Alpidem demonstrated anxiolytic activity.[1] Notably, it produced these effects at doses that caused significantly less motor impairment (sedation and ataxia) compared to benzodiazepines.[1] The effects of Alpidem in these behavioral tests were antagonized by flumazenil, confirming its action via the benzodiazepine binding site of the GABA-A receptor.[1]

Clinical Development: Efficacy in Humans

Alpidem underwent a series of clinical trials in Europe to evaluate its efficacy and safety in patients with anxiety disorders.[2]

Key Clinical Trial Protocols

The following provides a generalized protocol for the double-blind, placebo-controlled trials conducted for generalized anxiety disorder (GAD), based on published literature.

  • Study Design: Randomized, double-blind, parallel-group, placebo-controlled.

  • Patient Population: Outpatients diagnosed with GAD or adjustment disorder with anxious mood, typically with a baseline Hamilton Anxiety Rating Scale (HAM-A) score of 18 or higher.[7][8] A placebo run-in period was often used to exclude placebo responders.[7]

  • Intervention: Alpidem administered orally, typically at a daily dose of 150 mg divided into three doses (50 mg t.i.d.).[7]

  • Duration: The treatment period was generally 3 weeks.[7]

  • Primary Efficacy Endpoints: The primary measure of efficacy was the change from baseline in the total score of the Hamilton Anxiety Rating Scale (HAM-A).[7]

  • Secondary Efficacy Endpoints: Other assessments included the State-Trait Anxiety Inventory (STAI), a Visual Analogue Scale (VAS) for anxiety, and the Clinical Global Impression (CGI) scale.[7]

  • Safety Assessments: Adverse events were recorded at each visit. Psychomotor performance was often assessed using tests like the Digit Symbol Substitution Test (DSST).[7][9]

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy and safety findings from published clinical trials.

Table 1: Efficacy of Alpidem in Generalized Anxiety Disorder (3-Week Treatment)

Outcome MeasureAlpidem (150 mg/day) vs. Placebop-valueReference
Hamilton Anxiety Rating Scale (HRSA) - Total Score Significantly more effective than placebop = 0.007[7]
HRSA - Psychic Symptoms Significantly more effective than placebop = 0.0040[7]
HRSA - Somatic Symptoms Significantly more effective than placebop = 0.0002[7]
State-Trait Anxiety Inventory (STAI-X1) Significantly more effective than placebop = 0.0001[7]
Visual Analogue Scale (VAS) Significantly more effective than placebop = 0.0003[7]
Clinical Global Impression (CGI) - Efficacy Index Significantly better than placebo after Day 7p < 0.03[7]
Anxiolytic Efficacy in Elderly Patients Significantly superior to placebo on all scalesp < 0.01[9]
Anxiety in Schizophrenic In-patients (HRSA) Significantly more effective than placebop < 0.0001[8]

Table 2: Safety and Tolerability of Alpidem

Adverse Event ProfileFindingsReference
Common Adverse Events Side effects were reported to be negligible in both Alpidem and placebo groups in several studies.[7][8]
Sedative Effects A review of European studies reported dose-related sedative effects in 6-7% of cases.[10]
Psychomotor Performance No significant impairment compared to placebo; some studies suggested an improvement.[7][9]
Withdrawal Symptoms A long-term study indicated no withdrawal or rebound phenomena after abrupt discontinuation.[10]

Market Withdrawal: The Emergence of Hepatotoxicity

Despite its promising clinical profile, the post-marketing experience with Alpidem in France revealed a rare but serious adverse effect: severe hepatotoxicity. Case reports of acute hepatitis, some leading to fulminant hepatic failure and death, began to emerge shortly after its launch. This led to a re-evaluation of its safety and its eventual withdrawal from the market in 1994.

Proposed Mechanism of Hepatotoxicity

The liver toxicity of Alpidem is thought to be idiosyncratic and multifactorial, with evidence pointing towards a combination of metabolic activation and mitochondrial injury.

  • Metabolic Activation: Alpidem is metabolized by cytochrome P450 enzymes, potentially forming a reactive epoxide intermediate.[11] This reactive metabolite can deplete cellular glutathione, a key antioxidant, and form adducts with cellular proteins, leading to cellular stress and damage.[12] The induction of CYP1A enzymes was shown to increase the depletion of glutathione in in vitro studies.[12]

  • Mitochondrial Injury: Alpidem's high affinity for the translocator protein (TSPO), which is abundant in the mitochondria of liver cells, is a critical factor.[5][12] At low concentrations, Alpidem was shown to accelerate the calcium-induced opening of the mitochondrial permeability transition pore (mPTP).[12] Persistent opening of the mPTP disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and can lead to the release of pro-apoptotic factors, ultimately causing cell death.[12][13]

cluster_Hepatotoxicity Proposed Mechanism of Alpidem-Induced Hepatotoxicity Alpidem Alpidem CYP450 Cytochrome P450 (e.g., CYP1A) Alpidem->CYP450 Metabolism Mitochondrion Hepatocyte Mitochondrion Alpidem->Mitochondrion Enters TSPO Translocator Protein (TSPO) Alpidem->TSPO Binds to Reactive_Metabolite Reactive Epoxide Metabolite CYP450->Reactive_Metabolite GSH_Depletion Glutathione (GSH) Depletion Reactive_Metabolite->GSH_Depletion Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Cellular_Stress Oxidative Stress & Cellular Damage GSH_Depletion->Cellular_Stress Protein_Adducts->Cellular_Stress Cell_Death Hepatocyte Necrosis/ Apoptosis Cellular_Stress->Cell_Death mPTP Mitochondrial Permeability Transition Pore (mPTP) TSPO->mPTP Induces opening of Mitochondrial_Dysfunction Mitochondrial Dysfunction mPTP->Mitochondrial_Dysfunction Persistent opening leads to Mitochondrial_Dysfunction->Cell_Death

Diagram 2: Alpidem's Hepatotoxicity Pathway.
Comparison with Zolpidem

The structurally related imidazopyridine, zolpidem, which is not known to be hepatotoxic, provided a valuable comparator for investigating Alpidem's liver toxicity. In vitro studies demonstrated that zolpidem, unlike Alpidem, does not induce the mitochondrial permeability transition and causes significantly less glutathione depletion.[12] This difference is attributed to zolpidem's lower affinity for the translocator protein and potentially a different metabolic profile that does not generate the same reactive intermediates.[12]

Conclusion: Lessons Learned from Alpidem

The story of Alpidem serves as a critical case study in drug development and pharmacovigilance. It highlights the potential for rare but severe adverse drug reactions to emerge only after a drug is introduced to a larger and more diverse patient population. The preclinical and clinical development of Alpidem suggested a favorable risk-benefit profile, with clear efficacy as an anxiolytic and a reduced incidence of the common side effects associated with benzodiazepines.

However, the post-marketing discovery of severe hepatotoxicity underscored the limitations of pre-market safety assessments in detecting idiosyncratic toxicities. The investigation into Alpidem's liver toxicity has provided valuable insights into the mechanisms of drug-induced liver injury, particularly the interplay between metabolic activation and mitochondrial dysfunction. For researchers and drug development professionals, the case of Alpidem reinforces the importance of robust post-marketing surveillance and the continued investigation of the molecular mechanisms underlying adverse drug reactions to ensure patient safety.

References

Alpidem-d14: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination for Alpidem-d14. This compound is the deuterated form of Alpidem, an anxiolytic agent that acts as a positive allosteric modulator of the GABA-A receptor. This guide details the analytical methodologies used to ensure the quality, identity, and purity of this isotopically labeled compound, crucial for its use as an internal standard in pharmacokinetic and metabolic studies.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) for a deuterated standard like this compound is a critical document that provides quantitative data on its identity, purity, and isotopic enrichment. Below is a representative CoA, summarizing the key analytical parameters.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResultMethod
Identity Conforms to structureConforms¹H-NMR, ¹³C-NMR, MS
Chemical Purity (UPLC) ≥ 98.0%99.5%UPLC-UV
Isotopic Purity ≥ 98 atom % D99.2 atom % DMass Spectrometry
Molecular Formula C₂₁H₉D₁₄Cl₂N₃OC₂₁H₉D₁₄Cl₂N₃O-
Molecular Weight 418.42 g/mol 418.42 g/mol -
Appearance White to off-white solidConformsVisual Inspection
Solubility Soluble in DMSO, MethanolConformsVisual Inspection
CAS Number 1189962-23-91189962-23-9-

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's purity and identity. The following sections describe the key experimental protocols typically employed.

Chemical Purity Determination by UPLC-UV

Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector is a high-resolution technique used to determine the chemical purity of a substance by separating it from any non-isotopically labeled impurities.

Table 2: UPLC Method Parameters for this compound Purity Analysis

ParameterCondition
Instrument Waters ACQUITY UPLC System with PDA Detector or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection UV at 254 nm
Sample Preparation 1 mg/mL solution in Methanol
Identity Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for confirming the chemical structure and molecular weight of this compound.

  • ¹H-NMR (Proton NMR): This technique confirms the structure by analyzing the chemical environment of the hydrogen atoms. In this compound, the absence of signals at positions where deuterium has been incorporated, compared to the spectrum of unlabeled Alpidem, confirms the isotopic labeling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition. The observed mass should correspond to the calculated mass of the deuterated compound (C₂₁H₉D₁₄Cl₂N₃O).

Isotopic Purity Assessment by Mass Spectrometry

The isotopic purity, or the percentage of deuterium incorporation, is a critical parameter for a deuterated standard. It is determined by analyzing the isotopic distribution of the molecular ion in the mass spectrum.

Methodology:

  • Sample Infusion: A dilute solution of this compound is directly infused into a high-resolution mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in the region of the molecular ion.

  • Isotopic Distribution Analysis: The relative intensities of the ion corresponding to this compound and any ions corresponding to incompletely deuterated species are measured.

  • Calculation: The isotopic purity is calculated as the percentage of the desired deuterated species relative to all isotopic variants of the molecule.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the mechanism of action and analytical workflows provide a clearer understanding of the scientific context and processes.

Alpidem_GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_A Binds to orthosteric site Alpidem This compound Alpidem->GABA_A Binds to allosteric site (Benzodiazepine site)

Alpidem's positive allosteric modulation of the GABA-A receptor.

The diagram above illustrates the mechanism of action of Alpidem. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, binds to the GABA-A receptor, causing its associated chloride channel to open.[1][2] The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential.[1][2] Alpidem, as a positive allosteric modulator, binds to a different site on the receptor (the benzodiazepine site) and enhances the effect of GABA, leading to increased chloride influx and a stronger inhibitory signal.[1][2]

Purity_Analysis_Workflow Sample This compound Sample Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep UPLC UPLC-UV Analysis (Chemical Purity) Prep->UPLC NMR NMR Analysis (¹H, ¹³C) (Identity & Structure) Prep->NMR MS Mass Spectrometry (Identity & Isotopic Purity) Prep->MS Data_Analysis Data Analysis and Interpretation UPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis CoA Certificate of Analysis Generation Data_Analysis->CoA

References

Commercially available sources of Alpidem-d14 for research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of commercially available Alpidem-d14, a deuterated analog of Alpidem, for use in research settings. It is intended for researchers, scientists, and drug development professionals, offering detailed information on sourcing, technical specifications, and relevant experimental applications.

Commercial Availability and Specifications

This compound is available from several chemical suppliers catering to the research community. It is primarily used as an internal standard in quantitative mass spectrometry-based analyses due to its mass shift relative to the parent compound, Alpidem. Below is a summary of suppliers and the typical product specifications.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
MedChemExpress1189962-23-9C₂₁H₉D₁₄Cl₂N₃O418.42For research use only; not for human use.[1]
Pharmaffiliates1189962-23-9C₂₁H₉D₁₄Cl₂N₃O418.42Sells highly pure this compound.
Clearsynth1189962-23-9Not specifiedNot specifiedIntended solely for research purposes.[2]

Table 2: Technical Data for this compound

ParameterSpecificationSource
Purity ≥98% (Typically by HPLC)[3]
Isotopic Enrichment Not explicitly stated by suppliers, but high enrichment is standard for such reagents.
Formulation Typically supplied as a solid powder.[3]
Storage Store at -20°C for long-term stability.General recommendation for deuterated standards.
Solubility Soluble in organic solvents such as DMSO and Dimethyl Formamide.General chemical properties.

Mechanism of Action and Signaling

Alpidem is an anxiolytic agent from the imidazopyridine class. Unlike traditional benzodiazepines, it exhibits a unique pharmacological profile. It acts as a positive allosteric modulator at the gamma-aminobutyric acid (GABA) type A receptor, specifically showing high affinity for the α1 subunit.[4] This interaction enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to its anxiolytic effects.[4][5] Additionally, Alpidem has been identified as a selective ligand for the Translocator Protein 18 kDa (TSPO), previously known as the peripheral benzodiazepine receptor, which is located on the outer mitochondrial membrane and is involved in processes like steroid synthesis.[6]

Alpidem_Signaling cluster_neuron Postsynaptic Neuron cluster_mito Mitochondria GABA_A GABA-A Receptor (α1 Subunit) Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Contributes to TSPO Translocator Protein (TSPO) Steroid_synthesis Steroid Synthesis TSPO->Steroid_synthesis Modulates Alpidem Alpidem / this compound Alpidem->GABA_A Positive Allosteric Modulator Alpidem->TSPO Binds GABA GABA GABA->GABA_A Binds

Figure 1. Simplified signaling pathway for Alpidem.

Experimental Protocols

Deuterated standards like this compound are critical for quantitative analysis using mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol for the use of this compound as an internal standard for quantifying Alpidem in a biological matrix (e.g., plasma).

Protocol: Quantification of Alpidem in Plasma using LC-MS/MS

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Alpidem (Analyte standard)

  • Blank plasma

  • Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)

  • Methanol (for stock solutions)

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade ACN with 0.1% formic acid (Mobile Phase B)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Alpidem in methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 ACN:water mixture to create calibration standards. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution to all tubes (except blank matrix).

  • Add 150 µL of ice-cold Protein Precipitation Solution (ACN with 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Analysis:

  • LC System: Agilent HP 1100 chromatograph or equivalent.[7]

  • Column: A suitable C18 reversed-phase column (e.g., Luna Max RP).[7]

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

  • Mass Spectrometer: LCT Premier Micromass spectrometer or equivalent triple quadrupole instrument.[7]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Alpidem and this compound.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Alpidem in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (50 µL) Add_IS 2. Add this compound (IS) (10 µL) Sample->Add_IS Precipitate 3. Add ACN + Formic Acid (150 µL) Add_IS->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Inject 7. Inject into LC System Supernatant->Inject Separate 8. Chromatographic Separation (C18) Inject->Separate Ionize 9. Electrospray Ionization (ESI) Separate->Ionize Detect 10. Tandem MS Detection (MRM) Ionize->Detect Integrate 11. Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio 12. Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate 13. Construct Calibration Curve Ratio->Calibrate Quantify 14. Quantify Unknowns Calibrate->Quantify

Figure 2. General workflow for quantification using an internal standard.

References

Methodological & Application

Application Note: High-Throughput Quantitative Analysis of Alpidem in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alpidem in human plasma. The method utilizes Alpidem-d14 as a stable isotope-labeled internal standard to ensure accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) protocol. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time. The mass spectrometric detection is carried out using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology applications.

Introduction

Alpidem is a non-benzodiazepine anxiolytic agent belonging to the imidazopyridine class of drugs.[1][2] It was previously marketed for the treatment of anxiety disorders but was withdrawn due to concerns about hepatotoxicity.[2] Despite its withdrawal from the market, the need for a reliable and sensitive method for the quantification of Alpidem in biological matrices remains for forensic investigations and research purposes. LC-MS/MS has become the gold standard for the quantitative analysis of drugs in biological fluids due to its high sensitivity, specificity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[4][5]

This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Alpidem in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Alpidem and this compound reference standards were obtained from a certified supplier.

  • HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE) were purchased from a reputable chemical supplier.

  • Formic acid (LC-MS grade) was also sourced from a reputable supplier.

  • Human plasma was obtained from a commercial blood bank.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of Alpidem and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 50 µL of 0.1 M sodium hydroxide solution to basify the sample.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% mobile phase A, 10% mobile phase B).

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography
ParameterCondition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alpidem 404.1126.135
404.1291.125
This compound 418.2140.135
418.2291.125

Note: The molecular formula of Alpidem is C21H23Cl2N3O, with a monoisotopic mass of 403.1218 Da. The precursor ion [M+H]+ is therefore approximately 404.1 m/z. The molecular formula of this compound is C21H9D14Cl2N3O, with a monoisotopic mass of 417.2096 Da. The precursor ion [M+H]+ is therefore approximately 418.2 m/z. The product ions are based on typical fragmentation patterns of similar compounds and would need to be confirmed experimentally.

Results and Discussion

This LC-MS/MS method provides a rapid and robust means for the quantification of Alpidem in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for any variability during the sample preparation and analysis. The LLE sample preparation is simple and effective in removing matrix interferences. The chromatographic conditions allow for a short run time, making the method suitable for high-throughput analysis. The MRM transitions are specific to Alpidem and this compound, minimizing the risk of interference from other compounds.

Data Presentation

The quantitative data from a method validation study should be summarized in tables for clarity.

Table 1: LC-MS/MS Method Parameters (This table is a duplication of the information in the "LC-MS/MS Method" section for consolidated presentation)

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Alpidem MRM 1 404.1 -> 126.1 (CE: 35 eV)
Alpidem MRM 2 404.1 -> 291.1 (CE: 25 eV)
This compound MRM 1 418.2 -> 140.1 (CE: 35 eV)
This compound MRM 2 418.2 -> 291.1 (CE: 25 eV)

Table 2: Method Validation - Quantitative Performance (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery 85 - 95%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Visualizations

experimental_workflow sample Plasma Sample (100 µL) is_addition Add Internal Standard (this compound) sample->is_addition basification Basify with NaOH is_addition->basification extraction Liquid-Liquid Extraction (MTBE) basification->extraction centrifugation Centrifuge extraction->centrifugation separation Separate Organic Layer centrifugation->separation evaporation Evaporate to Dryness separation->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection data_analysis Data Acquisition and Analysis injection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of Alpidem.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Alpidem in human plasma. The use of a deuterated internal standard, a simple and efficient sample preparation protocol, and a rapid chromatographic separation make this method well-suited for various applications in clinical and forensic toxicology, as well as in pharmacokinetic research. The method should be fully validated according to regulatory guidelines before implementation for routine analysis.

References

Application Note: Quantitative Determination of Alpidem in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alpidem is a non-benzodiazepine anxiolytic agent belonging to the imidazopyridine class of compounds. It acts as a positive allosteric modulator of the GABA-A receptor, exhibiting a degree of selectivity for α1 subunit-containing receptors[1][2]. Monitoring the plasma concentrations of Alpidem is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Alpidem in human plasma. The use of a stable isotope-labeled internal standard, Alpidem-d7, ensures high accuracy and precision.

Experimental Protocols

Materials and Reagents

  • Alpidem (purity ≥98%)

  • Alpidem-d7 (purity ≥98%, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent

Sample Preparation

A protein precipitation method was employed for the extraction of Alpidem and its deuterated internal standard from human plasma.

  • Allow all samples and standards to thaw to room temperature.

  • To 50 µL of plasma sample, add 10 µL of Alpidem-d7 internal standard working solution (100 ng/mL in 50:50 acetonitrile:water).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, equilibrate for 0.9 min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 4.5 minutes

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Alpidem405.3278.18035
Alpidem-d7412.3285.18035

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Weighting
Alpidem0.5 - 500>0.9951/x²

Table 3: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 10.2± 8.5≤ 11.5± 9.8
Low1.5≤ 8.7± 6.3≤ 9.9± 7.1
Medium75≤ 6.5± 4.2≤ 7.8± 5.5
High400≤ 5.1± 3.1≤ 6.4± 4.9

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample (50 µL) is Add Alpidem-d7 IS plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection Analysis Start lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq integration Peak Integration data_acq->integration Raw Data calibration Calibration Curve Generation integration->calibration quant Quantification calibration->quant

Caption: Experimental workflow for Alpidem quantification in plasma.

alpidem_moa Alpidem Mechanism of Action cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effect Cellular Effect receptor Gamma Subunit Alpha Subunit Beta Subunit Alpha Subunit Beta Subunit pore Chloride Ion Channel influx Increased Cl- Influx pore->influx Channel Opens alpidem Alpidem alpidem->receptor:alpha Binds to Benzodiazepine Site gaba GABA gaba->receptor:beta Binds to GABA Site hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Reduced Neuronal Excitability hyperpolarization->inhibition

Caption: Alpidem's modulation of the GABA-A receptor signaling pathway.

References

Application Note: HPLC-UV Method for the Quantitative Analysis of Alpidem using Alpidem-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpidem is a non-benzodiazepine anxiolytic agent belonging to the imidazopyridine class, structurally related to zolpidem. It selectively modulates GABA-A receptors. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Alpidem in plasma samples. The method utilizes Alpidem-d14 as an internal standard (IS) to ensure accuracy and precision by correcting for variations during sample preparation and injection.

Principle

The method involves the separation of Alpidem and its deuterated internal standard, this compound, from biological matrix components using reversed-phase HPLC. Detection and quantification are achieved by monitoring the UV absorbance at a specific wavelength. The concentration of Alpidem in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • Alpidem reference standard

  • This compound internal standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium acetate

  • Glacial acetic acid

  • HPLC grade water

  • Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended, based on methods for structurally similar compounds like zolpidem.[1]

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate Buffer (pH 5.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength 243 nm
Internal Standard This compound

3. Preparation of Solutions

  • Ammonium Acetate Buffer (20 mM, pH 5.0): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Alpidem and this compound in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Alpidem stock solution with mobile phase to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with mobile phase to a final concentration of 50 ng/mL.

4. Sample Preparation (Plasma)

A solid-phase extraction (SPE) method is recommended for sample clean-up and concentration.[2]

  • Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of plasma sample, add 50 µL of the internal standard working solution (50 ng/mL this compound). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute Alpidem and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase.

  • Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

5. Method Validation

The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1]

Parameter Typical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.995
Accuracy 85-115% for LLOQ, 80-120% for other concentrations
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Recovery Consistent and reproducible
Specificity No interference from endogenous matrix components

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve for Alpidem

Concentration (ng/mL) Peak Area Ratio (Alpidem/Alpidem-d14)
100.21
250.53
501.05
1002.11
2505.27
50010.55
100021.12
Linearity (r²) 0.9991
LOD 3 ng/mL [3]
LOQ 10 ng/mL [3]

Table 2: Precision and Accuracy

Spiked Concentration (ng/mL) Measured Concentration (Mean ± SD, n=6) Accuracy (%) Precision (RSD %)
2019.2 ± 1.196.05.7
200204.6 ± 8.2102.34.0
800789.6 ± 25.398.73.2

Experimental Workflow Diagram

HPLC_Workflow Sample Sample Receipt (Plasma) Spike_IS Spike with This compound (IS) Sample->Spike_IS Add Internal Standard SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Sample Cleanup Evap Evaporation SPE->Evap Elution Recon Reconstitution in Mobile Phase Evap->Recon Concentration HPLC HPLC-UV Analysis Recon->HPLC Injection Data Data Acquisition and Processing HPLC->Data Chromatogram Report Result Reporting Data->Report Quantification

Caption: Experimental workflow for Alpidem analysis by HPLC-UV.

This application note provides a comprehensive HPLC-UV method for the quantification of Alpidem in plasma using this compound as an internal standard. The described protocol, including sample preparation and chromatographic conditions, offers a reliable and robust approach for research, clinical, and drug development applications. Proper method validation is crucial before implementation for routine analysis.

References

Application Notes and Protocols for Alpidem Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpidem, an imidazopyridine anxiolytic, is extensively metabolized in the human body. Notably, unchanged Alpidem is typically not found in urine, making the analysis of its metabolites crucial for monitoring its use or in toxicological screenings.[1] The primary metabolic pathways include N-dealkylation and oxidation of the propyl group, followed by conjugation, predominantly with glucuronic acid.[2] Therefore, a critical step in the analytical workflow for Alpidem in urine is the deconjugation of these metabolites, usually achieved through enzymatic hydrolysis, to liberate the free metabolites for extraction and subsequent analysis.

This document provides detailed sample preparation techniques for the analysis of Alpidem metabolites in urine, focusing on enzymatic hydrolysis followed by either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These protocols are designed to be adaptable for use with modern analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Pre-analytical Step: Enzymatic Hydrolysis of Glucuronide Metabolites

Given that Alpidem metabolites are primarily excreted as glucuronide conjugates, a hydrolysis step is essential to cleave the glucuronic acid moiety and allow for the extraction of the free metabolite.[1][3]

Protocol: Enzymatic Hydrolysis

  • To 1.0 mL of urine sample in a suitable tube, add 50 µL of a 2 M acetate buffer (pH 4.5).

  • Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution (e.g., from Helix pomatia).

  • Vortex the mixture gently.

  • Incubate the sample in a water bath at 55-60°C for 1.5 to 2 hours.[4] Some rapid hydrolysis enzymes may reduce this time to 30 minutes.

  • After incubation, allow the sample to cool to room temperature.

  • Centrifuge the sample to pellet any precipitate that may have formed during hydrolysis.

  • The supernatant is now ready for extraction.

Sample Preparation Techniques

Following enzymatic hydrolysis, the liberated Alpidem metabolites can be extracted and concentrated from the urine matrix using either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices like urine. It offers high recovery and reproducibility. The following is a general protocol that can be adapted using mixed-mode or polymeric reversed-phase SPE cartridges.

Protocol: Solid-Phase Extraction

  • Cartridge Conditioning:

    • Condition a C18 or a polymer-based mixed-mode SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

    • A second wash with a mild organic solvent mixture (e.g., 1 mL of 20% acetonitrile in water) can be performed to remove less polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the Alpidem metabolites from the cartridge with 1 mL of a suitable organic solvent, such as acetonitrile or a mixture of acetic acid and methanol (e.g., 20:80 v/v).[4]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a small volume (e.g., 100-500 µL) of the initial mobile phase of the analytical method (e.g., 20% acetonitrile in water).

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases.

Protocol: Liquid-Liquid Extraction

  • pH Adjustment:

    • To the hydrolyzed urine sample, adjust the pH to approximately 9.0 using a suitable base (e.g., ammonium hydroxide). This ensures that the Alpidem metabolites, which are basic compounds, are in their non-ionized form.

  • Extraction:

    • Add 3-5 mL of an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol (9:1 v/v) or dichloromethane).[5][6]

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for the analytical instrument, as described in the SPE protocol.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of an Alpidem metabolite and related compounds from the literature. It is important to note that the performance of these methods should be validated specifically for Alpidem and its metabolites in the user's laboratory.

AnalyteSample PreparationAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryLinearity RangeReference
Alpidem Metabolite Dilution & Direct InjectionHPLC-Fluorescence-20 ng/mL-20-1000 ng/mL[1]
Alpidem On-line SPEHPLC-Fluorescence-2.5 ng/mL--[2]
Alpidem Metabolites On-line SPEHPLC-Fluorescence-1.5 ng/mL--[2]
Zolpidem Dilution & Direct InjectionLC-MS/MS-0.5 ng/mL-0.5-20 ng/mL[7]
Zolpidem Phenyl-4-Carboxylic Acid Dilution & Direct InjectionLC-MS/MS-5.0 ng/mL-5.0-200 ng/mL[7]
Benzodiazepine Metabolites SPEGC-MS-->73%50-2000 ng/mL[8]
Benzodiazepine Metabolites SPELC-MS/MS-0.002-0.01 µM56-83%0.1-40 µM[9][10]

Visualized Workflows

Alpidem_Analysis_Workflow General Workflow for Alpidem Metabolite Analysis in Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Evaporation->Analysis

Caption: General workflow for Alpidem metabolite analysis in urine.

SPE_Workflow Detailed Solid-Phase Extraction (SPE) Workflow Conditioning 1. Cartridge Conditioning (Methanol, Water) Loading 2. Sample Loading (Hydrolyzed Urine) Conditioning->Loading Washing 3. Washing (Water, 20% ACN) Loading->Washing Drying 4. Cartridge Drying (Vacuum) Washing->Drying Elution 5. Elution (Acetonitrile or Acidified Methanol) Drying->Elution Final To Evaporation & Reconstitution Elution->Final

Caption: Detailed Solid-Phase Extraction (SPE) workflow.

LLE_Workflow Detailed Liquid-Liquid Extraction (LLE) Workflow pH_Adjust 1. pH Adjustment (to ~9.0) Extraction 2. Add Organic Solvent & Vortex (e.g., Chloroform/Isopropanol) pH_Adjust->Extraction Separation 3. Centrifuge to Separate Layers Extraction->Separation Collection 4. Collect Organic Layer Separation->Collection Final To Evaporation & Reconstitution Collection->Final

Caption: Detailed Liquid-Liquid Extraction (LLE) workflow.

References

Application Notes and Protocols for Alpidem-d14 in In Vitro Metabolism Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpidem is an anxiolytic agent belonging to the imidazopyridine class of compounds. Understanding its metabolic fate is crucial for drug development, as metabolism significantly influences a drug's efficacy, safety, and potential for drug-drug interactions. In vitro metabolism assays are fundamental tools for elucidating metabolic pathways and identifying the enzymes responsible for a drug's biotransformation. The use of a stable isotope-labeled internal standard, such as Alpidem-d14, is essential for accurate quantification of the parent drug and its metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).

These application notes provide detailed protocols for utilizing this compound in in vitro metabolism studies, including metabolic stability assessment in human liver microsomes and cytochrome P450 (CYP) reaction phenotyping.

Data Presentation

Table 1: Summary of Experimental Conditions for Alpidem Metabolic Stability Assay
ParameterRecommended Condition
Test SystemPooled Human Liver Microsomes (HLM)
Alpidem Concentration1 µM
Microsomal Protein Conc.0.5 mg/mL[1][2]
CofactorNADPH, 1 mM[1][2]
Incubation Times0, 5, 15, 30, 45 minutes[1]
Internal StandardThis compound (Concentration to be optimized)
Reaction TerminationAcetonitrile containing this compound
Analytical MethodLC-MS/MS
Table 2: Materials and Reagents
Material/ReagentSupplier/Grade
AlpidemReference standard grade
This compoundCertified reference material
Pooled Human Liver MicrosomesReputable commercial supplier
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)Enzyme kinetics grade
Potassium Phosphate BufferpH 7.4, 0.1 M
AcetonitrileLC-MS grade
MethanolLC-MS grade
WaterLC-MS grade
Formic AcidLC-MS grade
Recombinant Human CYP Isozymes (e.g., CYP3A4, CYP2C9, CYP1A2)For reaction phenotyping
CYP-specific inhibitorsFor reaction phenotyping

Experimental Protocols

Metabolic Stability of Alpidem in Human Liver Microsomes

This protocol determines the rate at which Alpidem is metabolized by human liver microsomal enzymes.

Methodology:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of Alpidem in a suitable organic solvent (e.g., DMSO). Further dilute to a working solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <0.5%) to avoid inhibiting enzyme activity.

    • Prepare a stock solution of the NADPH regenerating system or use a commercially available solution.

    • Prepare a working solution of this compound in acetonitrile for use as the internal standard and quenching solution. The concentration should be optimized to give a strong signal without causing detector saturation.

  • Incubation Procedure:

    • Pre-warm a solution of pooled human liver microsomes (0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.[1][2]

    • Initiate the metabolic reaction by adding Alpidem to a final concentration of 1 µM.[1][2]

    • Start the incubation by adding NADPH to a final concentration of 1 mM.[1][2]

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the incubation mixture.[1]

    • Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile and the this compound internal standard.

    • Include control incubations: a negative control without NADPH to assess non-enzymatic degradation and a positive control with a compound of known metabolic stability.

  • Sample Processing:

    • Vortex the terminated reaction mixtures.

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of Alpidem and this compound.

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

      • The MRM transitions for Alpidem and this compound need to be determined by infusing the pure compounds into the mass spectrometer. For Alpidem (C₂₁H₂₃Cl₂N₃O, molecular weight 404.34 g/mol ), the precursor ion would be [M+H]⁺ at m/z 404.1. Product ions would be determined from fragmentation of the precursor ion.

      • For this compound, the precursor ion would be [M+H]⁺ at m/z 418.2 (assuming 14 deuterium atoms replacing 14 hydrogen atoms).

  • Data Analysis:

    • Calculate the peak area ratio of Alpidem to this compound at each time point.

    • Plot the natural logarithm of the percentage of Alpidem remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Cytochrome P450 Reaction Phenotyping

This protocol identifies the specific CYP isozymes responsible for Alpidem metabolism. This can be achieved using two primary approaches: recombinant human CYPs and chemical inhibition in HLM.

Methodology using Recombinant Human CYPs:

  • Incubation:

    • Incubate Alpidem (1 µM) separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence of NADPH.

    • Follow the incubation and sample processing steps as described in the metabolic stability protocol.

  • Analysis:

    • Analyze the samples by LC-MS/MS to measure the depletion of Alpidem over time for each CYP isozyme.

    • The isozymes that show the highest rates of Alpidem metabolism are the primary contributors.

Methodology using Chemical Inhibition in HLM:

  • Incubation:

    • Pre-incubate pooled human liver microsomes with known CYP-specific chemical inhibitors for a defined period before adding Alpidem.

    • Initiate the metabolic reaction by adding Alpidem and NADPH.

    • Incubate for a single, optimized time point (e.g., the time point at which approximately 20-30% of Alpidem is metabolized in the absence of inhibitors).

    • Terminate the reaction and process the samples as described previously.

  • Analysis:

    • Quantify the amount of Alpidem remaining using LC-MS/MS.

    • Compare the metabolism of Alpidem in the presence of each inhibitor to a control incubation without any inhibitor.

    • Significant inhibition of Alpidem metabolism by a specific inhibitor indicates the involvement of that CYP isozyme.

Visualizations

Alpidem_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Alpidem Alpidem M1 Aromatic Hydroxylation Metabolite Alpidem->M1 Aromatic Oxidation (CYP450) M2 N-dealkylation Metabolite Alpidem->M2 N-dealkylation (CYP450) M3 Aliphatic Oxidation Metabolite Alpidem->M3 Aliphatic Oxidation (CYP450) Conjugates Conjugated Metabolites M1->Conjugates Glucuronidation/ Sulfation M3->Conjugates

Caption: Proposed metabolic pathway of Alpidem.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis A Prepare Reagents: - Alpidem Stock - HLM Suspension - NADPH Solution - this compound Quenching Solution B Pre-warm HLM at 37°C A->B C Initiate Reaction: Add Alpidem & NADPH B->C D Incubate at 37°C (Time course: 0, 5, 15, 30, 45 min) C->D E Terminate Reaction: Add cold Acetonitrile with this compound D->E F Vortex & Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Processing: - Peak Area Ratio (Alpidem/Alpidem-d14) - Calculate % Remaining H->I J Determine Metabolic Stability: - Half-life (t½) - Intrinsic Clearance (CLint) I->J

Caption: Experimental workflow for Alpidem in vitro metabolism.

References

Application Note: Validating a Bioanalytical Method for Alpidem Quantification Using a Stable Isotope-Labeled Internal Standard, Alpidem-d14

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetics, bioanalysis, and clinical toxicology.

Introduction

Alpidem is a non-benzodiazepine anxiolytic of the imidazopyridine family, structurally related to zolpidem.[1] It primarily acts as a positive allosteric modulator at the GABA-A receptor complex, exhibiting anxiolytic effects rather than sedative or hypnotic properties at therapeutic doses.[1] Although it was briefly marketed for anxiety disorders, its use was discontinued due to concerns about liver toxicity.[1][2] Accurate and reliable quantification of Alpidem in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology.

The "gold standard" for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) involves the use of a stable isotope-labeled (SIL) internal standard (IS).[3][4][5] Alpidem-d14, a deuterated analog of Alpidem, serves as an ideal IS. Because it has nearly identical chemical and physical properties to Alpidem, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, thereby correcting for variations during sample preparation and analysis.[3][6] This application note provides a detailed protocol for the validation of an LC-MS/MS method for the quantification of Alpidem in human plasma, using this compound as the internal standard, in accordance with international bioanalytical method validation guidelines.[7]

Mechanism of Action of Alpidem

Alpidem exerts its anxiolytic effects primarily through its interaction with the GABA-A receptor, a ligand-gated ion channel. It acts as a positive allosteric modulator at the benzodiazepine binding site, enhancing the effect of the neurotransmitter GABA.[1] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent neuronal inhibition, resulting in a calming effect. Additionally, Alpidem shows high affinity for the translocator protein (TSPO), which may contribute to its anxiolytic properties by promoting neurosteroidogenesis.[1][2]

Alpidem_Signaling_Pathway Figure 1: Alpidem's Dual Mechanism of Action Alpidem Alpidem GABA_A GABA-A Receptor (Benzodiazepine Site) Alpidem->GABA_A Binds to & positively modulates TSPO Translocator Protein (TSPO) Alpidem->TSPO Binds to Cl_Channel Chloride (Cl-) Channel Opening GABA_A->Cl_Channel Activates GABA GABA GABA->GABA_A Binds Neuronal_Inhibition Neuronal Hyperpolarization & Inhibition Cl_Channel->Neuronal_Inhibition Leads to Anxiolysis Anxiolytic Effect Neuronal_Inhibition->Anxiolysis Results in Neurosteroid Neurosteroid Synthesis TSPO->Neurosteroid Promotes Neurosteroid->Anxiolysis Contributes to

Figure 1: Alpidem's Dual Mechanism of Action

Experimental Protocols

Materials and Reagents
  • Analytes: Alpidem (certified reference standard), this compound (internal standard).

  • Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (ultrapure).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • Equipment: Analytical balance, vortex mixer, centrifuge, positive pressure nitrogen evaporator, LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters).

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alpidem and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Alpidem stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

The following workflow outlines a simple and robust protein precipitation method for extracting Alpidem from plasma samples.

Experimental_Workflow Figure 2: Sample Preparation Workflow start Start: 100 µL Plasma Sample (Blank, CS, QC, or Unknown) spike_is Spike with 25 µL This compound Working Solution start->spike_is add_ppt Add 300 µL Acetonitrile (Protein Precipitant) spike_is->add_ppt vortex Vortex Mix (30 seconds) add_ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer 250 µL Supernatant to a new plate/vial centrifuge->transfer inject Inject 5 µL into LC-MS/MS System transfer->inject end End: Data Acquisition inject->end

Figure 2: Sample Preparation Workflow
LC-MS/MS Conditions

The following are representative parameters. Actual conditions must be optimized for the specific instrument used.

ParameterSuggested Condition
LC System UPLC/HPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Alpidem: m/z 404.3 → 154.1 (Quantifier), 404.3 → 305.2 (Qualifier)This compound: m/z 418.4 → 154.1

Bioanalytical Method Validation Protocol

The method must be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability to ensure reliable results.

Selectivity
  • Protocol: Analyze blank plasma samples from at least six different sources. Check for any interfering peaks at the retention times of Alpidem and this compound.

  • Acceptance Criteria: The response of any interfering peak should be less than 20% of the Lower Limit of Quantification (LLOQ) for Alpidem and less than 5% for the IS.

Linearity and Range
  • Protocol: Prepare a set of calibration standards (CS) by spiking blank plasma with known concentrations of Alpidem (e.g., 8-10 non-zero standards). A typical range could be 0.5 - 500 ng/mL.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) ≥ 0.99. The back-calculated concentration of each CS should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision
  • Protocol: Analyze QC samples in replicates (n=6) at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC. This should be performed on three separate days (inter-day) and within the same day (intra-day).

  • Acceptance Criteria: The intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ). The accuracy (%Bias) should be within ±15% of the nominal values (±20% for LLOQ).

Matrix Effect and Recovery
  • Protocol:

    • Recovery: Compare the peak area of Alpidem in pre-extraction spiked samples to post-extraction spiked samples.

    • Matrix Effect: Compare the peak area of Alpidem in post-extraction spiked samples (from 6 different sources) to the peak area of a neat solution.

  • Acceptance Criteria: The recovery should be consistent and reproducible. The CV of the matrix factor across the different sources should be ≤15%.

Stability
  • Protocol: Analyze Low and High QC samples after subjecting them to various storage and handling conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a defined period (e.g., 8 hours).

    • Long-Term Stability: Stored at -80°C for an extended period (e.g., 3 months).

    • Post-Preparative Stability: Processed samples in the autosampler (e.g., for 24 hours).

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Data Presentation

Quantitative validation data should be summarized in tables for clear interpretation.

Table 1: Calibration Curve Summary (Example Data)

Concentration (ng/mL) Back-Calculated Conc. (ng/mL) Accuracy (%)
0.5 (LLOQ) 0.46 92.0
1.0 1.05 105.0
5.0 4.89 97.8
25.0 26.1 104.4
100.0 98.5 98.5
250.0 245.3 98.1
500.0 508.1 101.6

Correlation Coefficient (r²): 0.998

Table 2: Intra- and Inter-Day Accuracy and Precision (Example Data) | QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) | | :------- | :-------------------- | :-------------- | :--------------- | | | | Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | | LLOQ | 0.5 | 95.4 | 8.9 | 98.1 | 11.2 | | Low QC | 1.5 | 102.1 | 6.5 | 103.5 | 7.8 | | Mid QC | 75.0 | 98.8 | 4.2 | 99.5 | 5.1 | | High QC | 400.0 | 101.3 | 3.1 | 100.7 | 4.5 |

Conclusion

This application note details a comprehensive protocol for the validation of a robust and reliable LC-MS/MS method for the quantification of Alpidem in human plasma. The use of this compound as a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the highest data quality.[3][4] This validated method is suitable for a wide range of applications, including pharmacokinetic assessments, clinical monitoring, and forensic investigations, providing accurate and precise results for researchers and drug development professionals.

References

Application Notes and Protocols for Receptor Binding Assay Using Labeled Alpidem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpidem is a non-benzodiazepine anxiolytic agent belonging to the imidazopyridine class. It exerts its pharmacological effects through high-affinity binding to two distinct molecular targets: the γ-aminobutyric acid type A (GABA-A) receptor and the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. Understanding the binding characteristics of Alpidem to these receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents with improved selectivity and safety profiles. This document provides detailed protocols for conducting receptor binding assays using labeled Alpidem to characterize its interaction with both GABA-A receptors and TSPO.

Alpidem acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor, showing a preference for α1 subunit-containing receptors. Its interaction with TSPO is implicated in the stimulation of neurosteroidogenesis, which may also contribute to its anxiolytic effects. The protocols described herein are designed for the quantitative analysis of these binding interactions in prepared tissue homogenates or cell lines expressing the target receptors.

Data Presentation

The binding affinity of Alpidem for its target receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a competition binding assay. The following table summarizes representative binding affinities of Alpidem for human GABA-A receptor subtypes and TSPO.

Receptor TargetLabeled LigandTissue/Cell SourceAlpidem Ki (nM)Reference
GABA-A Receptor
α1β2γ2[³H]FlumazenilRecombinant HEK cells1.5
α2β2γ2[³H]FlumazenilRecombinant HEK cells28
α3β2γ2[³H]FlumazenilRecombinant HEK cells120
α5β2γ2[³H]FlumazenilRecombinant HEK cells>1000
Translocator Protein (TSPO) [³H]PK 11195Rat brain membranes0.5 - 7

Signaling Pathways

To visualize the molecular interactions of Alpidem, understanding the signaling pathways of its target receptors is essential.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel. The binding of GABA, the primary inhibitory neurotransmitter in the central nervous system, to the receptor triggers the opening of a chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Alpidem, by binding to an allosteric site (the benzodiazepine site), enhances the effect of GABA, leading to increased chloride influx and potentiated neuronal inhibition.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds Alpidem Alpidem Alpidem->GABA_A_Receptor Binds (Allosteric) Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway modulated by Alpidem.

Translocator Protein (TSPO) Signaling Pathway

TSPO is located on the outer mitochondrial membrane and is involved in the transport of cholesterol from the outer to the inner mitochondrial membrane. This is a rate-limiting step in the synthesis of neurosteroids, such as pregnenolone and allopregnanolone. These neurosteroids can then act as positive allosteric modulators of the GABA-A receptor, contributing to the anxiolytic effects. Alpidem binding to TSPO is thought to facilitate this cholesterol transport.

TSPO_Signaling cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Alpidem Alpidem TSPO TSPO Alpidem->TSPO Binds Cholesterol_droplet Cholesterol Cholesterol_droplet->TSPO VDAC VDAC TSPO->VDAC P450scc P450scc VDAC->P450scc Cholesterol Transport Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Neurosteroids Other Neurosteroids Pregnenolone->Neurosteroids

Caption: TSPO-mediated neurosteroidogenesis stimulated by Alpidem.

Experimental Protocols

The following are generalized protocols for radioligand binding assays. These should be optimized for the specific laboratory conditions, tissue or cell preparations, and radiolabeled ligand used.

Experimental Workflow: Radioligand Binding Assay

The general workflow for a radioligand binding assay involves membrane preparation, incubation with the radioligand and competitor, separation of bound and free ligand, and quantification of radioactivity.

Experimental_Workflow A 1. Membrane Preparation (Tissue Homogenization or Cell Lysis) B 2. Incubation - Membranes - Labeled Alpidem (or other radioligand) - Unlabeled Competitor (Alpidem) A->B C 3. Separation of Bound & Free Ligand (Rapid Vacuum Filtration) B->C D 4. Quantification (Liquid Scintillation Counting) C->D E 5. Data Analysis (Calculate Ki from IC50) D->E

Troubleshooting & Optimization

Technical Support Center: Alpidem Analysis & Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of Alpidem-d14 to address ion suppression effects in mass spectrometry-based analysis of Alpidem.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in my Alpidem analysis?

Q2: How does using this compound help address ion suppression?

A: this compound is a stable isotope-labeled internal standard (SIL-IS) for Alpidem. It is chemically identical to Alpidem, except that 14 of its hydrogen atoms have been replaced with deuterium. Because it is nearly identical, it co-elutes with Alpidem during liquid chromatography and experiences the same degree of ion suppression in the mass spectrometer's ion source. Since a known concentration of this compound is added to every sample, any observed decrease in its signal can be used to mathematically correct for the corresponding loss in the Alpidem signal. This process, known as internal standard normalization, significantly improves the accuracy and precision of quantification.

Q3: I am seeing a low signal for both Alpidem and this compound. What should I investigate?

A: A low signal for both the analyte and the internal standard suggests a problem that is affecting both compounds, which could be related to the sample preparation, the LC-MS/MS system, or severe ion suppression. Here are some troubleshooting steps:

  • Check Sample Preparation: Ensure that the protein precipitation or extraction steps were performed correctly. Inefficient extraction will lead to low recovery for both compounds.

  • Evaluate Matrix Effects: The sample matrix itself might be causing significant ion suppression. Consider further sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

  • Inspect the LC-MS/MS System:

    • Verify the mobile phase composition and flow rate.

    • Check for clogs in the LC system or column.

    • Ensure the mass spectrometer's ion source is clean and functioning optimally (e.g., check spray needle position).

    • Confirm the correct MS/MS transitions and collision energies are being used for both Alpidem and this compound.

Q4: My this compound signal is stable, but the Alpidem signal is unexpectedly low or variable. What could be the cause?

A: If the internal standard signal is consistent across samples, but the analyte signal is not, this points to issues specific to Alpidem that are occurring before the addition of the internal standard.

  • Analyte Degradation: Alpidem may be degrading during sample collection, storage, or the initial stages of sample preparation. Review your sample handling procedures and storage conditions.

  • Inconsistent Sample Aliquoting: Ensure the initial volume of the unknown sample is measured accurately before the internal standard is added.

  • Interference at the Analyte's m/z: There might be a co-eluting, isobaric interference that shares the same mass-to-charge ratio as Alpidem, but not this compound. Review your chromatography to see if you can achieve better separation.

Troubleshooting Guide

This section provides a systematic approach to common problems encountered during the analysis of Alpidem using this compound as an internal standard.

Issue 1: High Signal Variability in Quality Control (QC) Samples
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review the entire sample preparation workflow for consistency. 2. Ensure the internal standard (this compound) is added accurately and at the same concentration to all samples and standards. 3. Verify the accuracy of pipettes and other volumetric measuring devices.
Differential Ion Suppression 1. Dilute the sample extract with the initial mobile phase to reduce the concentration of matrix components. 2. Optimize the chromatographic separation to better resolve Alpidem from matrix interferences. 3. Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE).
LC System Carryover 1. Inject a blank sample immediately after a high-concentration sample to check for carryover. 2. Optimize the needle wash procedure in the autosampler settings. 3. Ensure the injection valve is functioning correctly.
Issue 2: Poor Peak Shape for Alpidem and/or this compound
Potential Cause Troubleshooting Steps
Column Degradation 1. Check the column's backpressure; a significant increase may indicate a blockage. 2. Flush the column with a strong solvent recommended by the manufacturer. 3. If the problem persists, replace the analytical column.
Incompatible Sample Solvent 1. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. 2. If using protein precipitation with acetonitrile, consider evaporating the supernatant and reconstituting it in the mobile phase.
Secondary Interactions 1. Adjust the pH of the mobile phase. 2. Add a small amount of an ion-pairing agent if necessary, but be mindful of its potential to cause ion suppression.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of Alpidem from plasma samples.

  • Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the this compound working solution (e.g., 100 ng/mL in 50:50 methanol:water) to each tube.

  • Vortexing: Vortex each tube for 10 seconds to ensure homogeneity.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Data Presentation

Table 1: Impact of Ion Suppression on Alpidem Quantification with and without this compound Correction

This table illustrates a hypothetical but realistic scenario of how this compound can correct for ion suppression. The "Matrix Effect (%)" is calculated as (1 - [Peak Area in Matrix] / [Peak Area in Solvent]) * 100.

Sample Type Alpidem Peak Area (Uncorrected) This compound Peak Area Peak Area Ratio (Alpidem / this compound) Calculated Concentration (ng/mL) Matrix Effect (%) on Alpidem
Solvent Standard (50 ng/mL) 1,200,0001,250,0000.9650.0 (Reference)0%
Plasma Sample A (Low Suppression) 1,080,0001,125,0000.9650.010%
Plasma Sample B (High Suppression) 600,000625,0000.9650.050%
Uncorrected Calculation for Sample B 600,000N/AN/A25.0 (Inaccurate)50%

As shown, despite a 50% reduction in signal intensity due to ion suppression in Sample B, the peak area ratio of Alpidem to this compound remains constant, allowing for accurate quantification. Calculating the concentration of Sample B without the internal standard would lead to a significant underestimation.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Unknown Alpidem) Add_IS Add Known Amount of this compound Sample->Add_IS Extract Protein Precipitation / Extraction Add_IS->Extract LC LC Separation (Co-elution) Extract->LC MS Ionization & MS/MS Detection LC->MS Measure Measure Peak Areas (Alpidem & this compound) MS->Measure Ratio Calculate Peak Area Ratio (Analyte / IS) Measure->Ratio Curve Calibration Curve (Ratio vs. Concentration) Ratio->Curve Quant Quantify Unknown Sample Curve->Quant

Caption: Workflow for using this compound as an internal standard.

G cluster_source Mass Spectrometer Ion Source Analyte Alpidem Ions Detector Mass Analyzer / Detector Analyte->Detector Reduced Ion Signal Interference Matrix Interferences (e.g., Phospholipids) Interference->Analyte Competition for Charge (Suppression) Droplet Charged Droplet from LC Droplet->Analyte Ionization Droplet->Interference Ionization

Caption: Mechanism of ion suppression in the mass spectrometer source.

G Start Unexpected Results: Low or Variable Signal IS_Signal Is the Internal Standard (IS) Signal Stable Across Samples? Start->IS_Signal Analyte_Signal Is the Analyte Signal Low/Variable? IS_Signal->Analyte_Signal Yes System_Issue Investigate System-Wide Problems: - Sample Prep Recovery - Severe Matrix Effects - LC-MS/MS Hardware IS_Signal->System_Issue No Analyte_Issue Investigate Analyte-Specific Problems: - Degradation Before IS Addition - Inaccurate Aliquoting Analyte_Signal->Analyte_Issue Yes Check_Chroma Review Chromatography: - Peak Shape - Retention Time - Potential Interferences Analyte_Signal->Check_Chroma No (Both Signals Stable) System_Issue->Check_Chroma Analyte_Issue->Check_Chroma OK Results are Likely Valid (Corrected by IS) Check_Chroma->OK

Caption: Troubleshooting decision tree for Alpidem analysis.

Technical Support Center: Alpidem-d14 Stability & Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Alpidem-d14 in biological matrices and best practices for its storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound stock solutions?

Q2: How stable is this compound in biological matrices like plasma, blood, and urine?

A2: Direct stability studies on this compound in biological matrices have not been published. However, the stability of its non-deuterated counterpart, Alpidem, and other structurally related compounds can provide insights. Alpidem is known to be metabolized in the body, which suggests inherent instability in matrices with enzymatic activity, such as fresh whole blood or improperly stored plasma/serum. For analogous compounds like benzodiazepines, storage at low temperatures is crucial. At room temperature, significant degradation of benzodiazepines in blood has been observed, with some compounds showing near-complete loss over time.[2][3] Therefore, it is critical to freeze biological samples containing this compound as soon as possible after collection.

Q3: What are the optimal storage conditions for biological samples containing this compound?

A3: For long-term stability of analytes in biological matrices, storage at -20°C or -80°C is recommended.[2] Studies on benzodiazepines have shown that at -20°C, the degradation is significantly reduced to about 10-20% over a year, while at -80°C, the loss is often not significant.[2] For urine samples, in addition to temperature, pH can also influence the stability of analytes.[4][5] It is recommended to store urine samples frozen and to measure the pH upon collection.

Q4: How many freeze-thaw cycles can samples containing this compound undergo?

A4: The stability of this compound to repeated freeze-thaw cycles has not been specifically determined. However, this is a critical parameter to evaluate during method validation. For many small molecules, stability through at least three freeze-thaw cycles is a common requirement.[6][7] It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the bulk sample. A freeze-thaw stability study should be conducted by freezing and thawing quality control (QC) samples for at least three cycles and comparing the analyte concentration to that of freshly prepared QC samples.[7]

Q5: What is the bench-top stability of this compound in biological matrices?

A5: Bench-top stability refers to the stability of an analyte in the biological matrix at room temperature for the duration of sample preparation. While specific data for this compound is unavailable, it is essential to determine this during method validation. The stability should be assessed for a period equal to or longer than the expected sample processing time.[8] For some psychoactive substances, instability can be observed even over a few hours at room temperature.[3]

Troubleshooting Guides

Issue 1: High variability in this compound concentration in replicate samples.

Possible Cause Troubleshooting Step
Inconsistent sample handlingEnsure all samples are treated identically from collection to analysis. Minimize the time samples are kept at room temperature.
Degradation during storageReview storage conditions. Ensure samples have been consistently stored at -20°C or below and have not undergone excessive freeze-thaw cycles.
Matrix effectsEvaluate matrix effects during method validation. This can be done by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

Issue 2: Lower than expected this compound concentrations in stored samples.

Possible Cause Troubleshooting Step
Long-term degradationVerify the long-term stability of this compound in the specific matrix and storage conditions used in your study. If data is unavailable, conduct a long-term stability study.
Adsorption to container wallsUse silanized glassware or polypropylene tubes to minimize adsorption. This should be evaluated during method development.
Enzymatic degradation in improperly processed samplesEnsure that plasma or serum is separated from whole blood promptly after collection. If using whole blood, store it at appropriate low temperatures immediately.

Stability of Related Compounds in Biological Matrices

Since direct quantitative data for this compound is not available, the following tables summarize the stability of benzodiazepines and other related drugs under various conditions to provide a general reference.

Table 1: Long-Term Stability of Benzodiazepines in Whole Blood at Different Temperatures

CompoundStorage TemperatureDurationConcentration Change
DiazepamRoom Temperature1 year~70% decrease (high conc.), ~100% decrease (low conc.)
4°C1 year~50% decrease (high conc.), ~90% decrease (low conc.)
-20°C1 year~10% decrease
MidazolamRoom Temperature1 year~70% decrease (high conc.), ~100% decrease (low conc.)
4°C1 year~80% decrease (high conc.), ~100% decrease (low conc.)
-20°C1 year~20% decrease
-80°C1 yearNot significant (high conc.), ~12% decrease (low conc.)

Data adapted from studies on benzodiazepine stability.[2]

Table 2: General Stability of Analytes in Urine

ConditionPotential ImpactRecommendation
Varying pHCan cause hydrolysis or degradation of pH-sensitive compounds.[4]Measure and record pH at the time of collection. Consider buffering if necessary for the specific analyte.
Bacterial ContaminationCan lead to enzymatic degradation of analytes.[9]Store samples at low temperatures (-20°C) to inhibit bacterial growth. Use of preservatives can be considered but must be validated for compatibility with the analytical method.
Light ExposureCan degrade photosensitive compounds.Store samples in amber containers or protected from light.

Experimental Protocols

Protocol: Assessment of Freeze-Thaw Stability of this compound in Human Plasma

  • Preparation of QC Samples: Spike a pool of blank human plasma with this compound at low and high concentrations (e.g., 3x and 0.8x the lower limit of quantification, respectively). Prepare at least three replicates for each concentration and for each freeze-thaw cycle.

  • Freeze-Thaw Cycles:

    • Cycle 1: Freeze all QC samples at -20°C or -80°C for at least 12 hours. Thaw them unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.

    • Cycles 2 & 3: Repeat the freeze-thaw process two more times for the designated samples.

  • Sample Analysis: After the final thaw of each cycle, process the QC samples along with a freshly prepared calibration curve and a set of control QC samples (which have not undergone freeze-thaw cycles). Analyze the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the nominal concentration. The mean concentration should be within ±15% of the nominal value for the analyte to be considered stable.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stability_testing Stability Assessment cluster_analysis Analysis cluster_data Data Evaluation prep_qc Prepare Low & High QC Samples ft_cycle1 Freeze-Thaw Cycle 1 prep_qc->ft_cycle1 bench_top Bench-Top Stability (Room Temp) prep_qc->bench_top long_term Long-Term Storage (-20°C / -80°C) prep_qc->long_term prep_cal Prepare Calibration Standards extraction Sample Extraction prep_cal->extraction ft_cycle2 Freeze-Thaw Cycle 2 ft_cycle1->ft_cycle2 ft_cycle3 Freeze-Thaw Cycle 3 ft_cycle2->ft_cycle3 ft_cycle3->extraction bench_top->extraction long_term->extraction lcms LC-MS/MS Analysis extraction->lcms evaluation Compare Stability Samples to Controls lcms->evaluation report Determine Stability evaluation->report

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_workflow start Inconsistent Analytical Results check_handling Review Sample Handling Procedures start->check_handling handling_ok Handling Consistent? check_handling->handling_ok check_storage Verify Storage Conditions (Temp, Freeze-Thaw) storage_ok Storage Appropriate? check_storage->storage_ok check_method Evaluate Analytical Method (Matrix Effects, Extraction Recovery) method_ok Method Validated? check_method->method_ok handling_ok->check_storage Yes correct_handling Standardize Handling Protocol handling_ok->correct_handling No storage_ok->check_method Yes correct_storage Optimize Storage (Aliquot, Lower Temp) storage_ok->correct_storage No revalidate_method Re-validate or Refine Method method_ok->revalidate_method No end Consistent Results method_ok->end Yes correct_handling->end correct_storage->end revalidate_method->end

Caption: Troubleshooting logic for inconsistent this compound results.

References

Potential for isotopic exchange in Alpidem-d14 under specific conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Alpidem-d14 in research and bioanalytical applications. Particular focus is given to the potential for isotopic exchange under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound is a deuterated form of Alpidem, an anxiolytic agent belonging to the imidazopyridine class. The replacement of hydrogen atoms with deuterium, a stable isotope, results in a compound with a higher mass. This property makes this compound an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), particularly in pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard is considered best practice in bioanalysis as it can correct for variability in sample extraction, matrix effects, and instrument response.

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, in this context, refers to the replacement of deuterium atoms on this compound with hydrogen atoms from the surrounding solvent or matrix (a process often called back-exchange). This can be problematic as it alters the mass of the internal standard, potentially leading to inaccurate quantification of the target analyte. The stability of the deuterium labels is crucial for the reliability of the analytical method.

Q3: Under which conditions is isotopic exchange most likely to occur?

The rate of hydrogen-deuterium exchange is influenced by several factors, most notably pH and temperature.

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on certain positions of a molecule. For many deuterated compounds, storage in acidic or basic solutions should be avoided. The minimum exchange rate for backbone amide hydrogens in proteins, for example, is typically observed around pH 2.5.[1][2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. To minimize back-exchange during sample analysis, especially in HDX-MS experiments, quenching steps involve reducing the temperature to near 0°C.[1][2]

  • Matrix: The composition of the sample matrix (e.g., plasma, urine, acidic mobile phases) can influence the local pH and contain catalysts that may promote exchange.

Q4: Are the deuterium labels on this compound stable?

  • Aromatic Positions: Deuterium atoms on aromatic rings are generally stable under neutral and acidic conditions.

  • Aliphatic Chains: Deuterium on aliphatic carbons, like the propyl chains, are also typically stable.

  • Positions Adjacent to Carbonyls or Heteroatoms: Hydrogens (and thus deuterium) on carbons adjacent to carbonyl groups or heteroatoms can be more susceptible to exchange, especially under basic conditions which can facilitate enolization.[3][4]

For structurally related imidazopyridines, deuteration has been shown to improve metabolic stability.[5] However, it is crucial to experimentally verify the isotopic stability of this compound under the specific conditions of your assay.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound signal or appearance of lower mass peaks (e.g., d13, d12) during LC-MS analysis. Isotopic back-exchange with hydrogen from the mobile phase or sample matrix.- Assess the pH of your mobile phase; if acidic or basic, consider adjusting towards a more neutral pH if compatible with your chromatography. - Minimize the time samples are in contact with potentially problematic solvents or matrices. - Perform stability tests of this compound in your sample matrix and analytical solutions (see Experimental Protocols).
Inconsistent quantification results across a batch. Variable isotopic exchange due to differences in sample processing time or matrix composition.- Standardize all sample preparation steps to ensure consistent timing. - Investigate matrix effects; a stable isotope-labeled internal standard should co-elute with the analyte to compensate for these effects, but significant back-exchange can undermine this.[6]
Gradual degradation of this compound stock solution. Improper storage conditions leading to chemical degradation or isotopic exchange.- Store this compound stock solutions in a cool, dry, and dark place.[7][8] Amber vials are recommended to protect from light.[8] - For long-term storage, consider storing under an inert gas.[7] - Avoid repeated freeze-thaw cycles. - Prepare working solutions fresh from a stock solution that has been stored under optimal conditions.
Analyte (Alpidem) and internal standard (this compound) peaks do not co-elute. Isotopic effects can sometimes cause a slight shift in retention time, especially with a high number of deuterium labels.- This is a known phenomenon and is generally acceptable if the shift is small and consistent. - Ensure that the integration windows for both peaks are appropriate.

Quantitative Data

Specific kinetic data for the isotopic exchange of this compound is not publicly available. However, the following table provides illustrative stability data for Zolpidem, a structurally similar imidazopyridine, under forced degradation conditions. This can offer insights into the potential lability of the core structure under pH stress.

Condition Zolpidem Degradation (%) Key Degradation Products
Acid Hydrolysis (e.g., 0.1 M HCl)Significant degradationZolpacid, Oxozolpidem, Zolpyridine, Zolpaldehyde
Base Hydrolysis (e.g., 0.1 M NaOH)Significant degradationZolpacid, Oxozolpidem, Zolpyridine, Zolpaldehyde
Oxidative (e.g., 3% H₂O₂)Significant degradationNot specified
PhotolyticSignificant degradationNot specified
ThermalStableNot applicable

Data synthesized from studies on Zolpidem degradation.

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability in Analytical Solutions

Objective: To determine if the mobile phase or other analytical solutions cause isotopic back-exchange of this compound.

Methodology:

  • Prepare Solutions: Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in your LC-MS mobile phase (and any other relevant analytical solutions).

  • Incubation: Incubate these solutions at the temperatures they will be exposed to during your analytical run (e.g., room temperature for autosampler, column oven temperature).

  • Time Points: Analyze the solutions by LC-MS at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Monitor the mass spectrum of the this compound peak.

    • Quantify the peak areas of the parent this compound ion and any lower mass isotopologues (e.g., d13, d12).

    • Calculate the percentage of isotopic exchange over time. A stable standard should show no significant increase in the abundance of lower mass isotopologues.

Protocol 2: Assessment of Isotopic Stability in Biological Matrix

Objective: To evaluate the stability of this compound in the biological matrix of interest (e.g., plasma, urine) under typical sample storage and processing conditions.

Methodology:

  • Spike Matrix: Spike the biological matrix with a known concentration of this compound.

  • Simulate Conditions: Subject the spiked matrix to the same conditions as your study samples. This may include:

    • Freeze-thaw cycles.

    • Incubation at room temperature for the duration of sample processing.

    • Storage at -20°C or -80°C for extended periods.

  • Sample Preparation: At specified time points, extract this compound from the matrix using your established sample preparation protocol.

  • LC-MS Analysis: Analyze the extracted samples by LC-MS.

  • Evaluation: Compare the isotopic purity of this compound from the stressed samples to a freshly prepared standard. Look for any evidence of back-exchange as described in Protocol 1.

Visualizations

Isotopic_Stability_Workflow Workflow for Assessing Isotopic Stability of this compound cluster_prep Preparation cluster_incubation Incubation & Stress cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare this compound Stock Solution prep_samples Spike into Test Solutions (Mobile Phase, Matrix) prep_stock->prep_samples time_points Incubate at Relevant Temperatures (e.g., 4°C, RT, 40°C) prep_samples->time_points stress_conditions Apply Stress Conditions (e.g., Freeze-Thaw, pH extremes) prep_samples->stress_conditions sample_analysis Analyze at Time Points (0, 2, 4, 8, 24h) via LC-MS time_points->sample_analysis stress_conditions->sample_analysis data_proc Process Data: Monitor Mass Spectra for Lower Isotopologues sample_analysis->data_proc calc_exchange Calculate % Isotopic Purity and % Back-Exchange data_proc->calc_exchange conclusion Determine Stability Under Tested Conditions calc_exchange->conclusion

Caption: Experimental workflow for assessing the isotopic stability of this compound.

Troubleshooting_Logic Troubleshooting Isotopic Exchange Issues start Inconsistent Results or Loss of d14 Signal check_purity Is the isotopic purity of the stock solution verified? start->check_purity no_purity Verify purity using HR-MS. Contact supplier if out of spec. check_purity->no_purity No yes_purity Yes check_purity->yes_purity check_stability Have you tested stability in your matrix and mobile phase? yes_purity->check_stability no_stability Perform stability studies (see Protocol 1 & 2). check_stability->no_stability No yes_stability Yes check_stability->yes_stability eval_conditions Is exchange observed under any specific condition? yes_stability->eval_conditions no_exchange Issue is likely not isotopic exchange. Investigate other sources of error (e.g., instrument, extraction). eval_conditions->no_exchange No yes_exchange Yes eval_conditions->yes_exchange mitigate Mitigate Exchange: - Adjust pH of solutions - Minimize sample processing time - Reduce temperature yes_exchange->mitigate

Caption: Logical workflow for troubleshooting potential isotopic exchange problems.

References

Troubleshooting poor chromatographic peak shape for Alpidem

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting poor chromatographic peak shape for Alpidem. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the chromatographic analysis of Alpidem.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in Alpidem chromatography?

Poor peak shape in the analysis of Alpidem, like many pharmaceutical compounds, can manifest as peak tailing, fronting, or splitting.[1] The causes are often multifaceted and can be related to the column, mobile phase, sample, or the HPLC/GC system itself.[2]

Q2: How does the chemical nature of Alpidem contribute to potential peak shape issues?

Alpidem is an imidazopyridine derivative.[3] Compounds with basic nitrogen-containing functional groups, like Alpidem, can exhibit peak tailing due to strong interactions with acidic silanol groups on the surface of silica-based columns.[4]

Q3: What is a good starting point for troubleshooting if I observe distorted peaks for Alpidem?

A systematic approach is crucial for effective troubleshooting.[1] A good first step is to determine if the issue affects all peaks or just the Alpidem peak. If all peaks are distorted, the problem is likely systemic (e.g., a column void or a blocked frit).[5][6] If only the Alpidem peak is affected, the issue is more likely related to specific chemical interactions.[7]

Troubleshooting Guides

Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.[8]

Common Causes and Solutions for Alpidem Peak Tailing

CausePotential Solution for Alpidem Analysis
Secondary Interactions with Silanols Alpidem, being a basic compound, can interact with residual silanol groups on the column packing. Solution: Use a highly deactivated, end-capped column. Operating the mobile phase at a lower pH (e.g., pH 2-3) can protonate the silanols and reduce these interactions.[4][9]
Column Contamination or Degradation Accumulation of sample matrix components or strongly retained compounds can create active sites leading to tailing.[9][10] Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11] Using a guard column can help protect the analytical column.
Sample Overload Injecting too high a concentration of Alpidem can saturate the stationary phase.[10] Solution: Dilute the sample or reduce the injection volume.[9]
Mobile Phase pH An inappropriate mobile phase pH can lead to secondary interactions.[9] Solution: Adjust the mobile phase pH. For a basic compound like Alpidem, a pH around 7-8 might also be suitable, depending on the column chemistry.[9]
Extra-column Effects Dead volume in tubing or fittings can cause peak broadening and tailing.[10] Solution: Use tubing with a small internal diameter and ensure all connections are properly fitted.[9]

Experimental Protocol: Optimizing Mobile Phase pH to Reduce Tailing

  • Initial Conditions: Start with the analytical method conditions, for example, a C8 column with a mobile phase of acetonitrile-methanol-phosphate buffer (45:15:45, v/v/v).[3]

  • pH Adjustment: Prepare several batches of the mobile phase with the phosphate buffer adjusted to different pH values (e.g., 3.0, 5.0, and 7.0).

  • Analysis: Inject a standard solution of Alpidem using each mobile phase and observe the peak shape.

  • Evaluation: Compare the tailing factor for each run. A tailing factor close to 1.0 is ideal.[9]

Peak Fronting

Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.[8]

Common Causes and Solutions for Alpidem Peak Fronting

CausePotential Solution for Alpidem Analysis
Sample Overload Injecting too much Alpidem can lead to fronting.[12] Solution: Reduce the sample concentration or injection volume.[12]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.[10][13] Solution: Whenever possible, dissolve the Alpidem sample in the initial mobile phase.[14]
Column Collapse or Poor Packing A void at the column inlet or uneven packing can lead to distorted flow paths.[8] Solution: This usually requires replacing the column.[8]
Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.[8]

Common Causes and Solutions for Alpidem Split Peaks

CausePotential Solution for Alpidem Analysis
Blocked Column Frit Particulates from the sample or mobile phase can block the inlet frit, causing the sample flow to be disturbed.[15] Solution: Reverse-flush the column. If this doesn't work, the frit or the entire column may need to be replaced.[5] Using an in-line filter can help prevent this.[2]
Column Void A void at the head of the column can cause the sample band to split.[16] Solution: Replace the column.[16]
Sample Solvent/Mobile Phase Mismatch A significant mismatch in solvent strength can lead to peak splitting. Solution: Ensure the sample solvent is compatible with the mobile phase.
Co-elution It's possible that what appears to be a split peak is actually two co-eluting compounds.[6] Solution: Modify the chromatographic method (e.g., change the mobile phase composition or temperature) to improve resolution.[6]

Visual Troubleshooting Workflows

PeakTailing_Troubleshooting start Poor Alpidem Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Systemic Issue Likely (e.g., blocked frit, column void) check_all_peaks->system_issue Yes alpidem_issue Alpidem-Specific Issue check_all_peaks->alpidem_issue No check_frit Check/Replace Frit & Guard Column system_issue->check_frit replace_column Replace Column check_frit->replace_column end Good Peak Shape Restored replace_column->end check_tailing Is it Peak Tailing? alpidem_issue->check_tailing check_fronting Is it Peak Fronting? check_tailing->check_fronting No tailing_solutions Address Tailing: - Optimize mobile phase pH - Use end-capped column - Reduce sample load check_tailing->tailing_solutions Yes check_splitting Is it Peak Splitting? check_fronting->check_splitting No fronting_solutions Address Fronting: - Reduce sample load - Match sample solvent to mobile phase check_fronting->fronting_solutions Yes splitting_solutions Address Splitting: - Check for column void - Ensure solvent compatibility - Rule out co-elution check_splitting->splitting_solutions Yes tailing_solutions->end fronting_solutions->end splitting_solutions->end

Caption: Troubleshooting workflow for poor Alpidem peak shape.

HPLC_Method_Parameters cluster_column Column Parameters cluster_mobile_phase Mobile Phase cluster_sample Sample Parameters cluster_system System Parameters col_type Column Type (e.g., C8, C18) composition Composition (e.g., ACN:Buffer) col_dim Dimensions (Length x ID, Particle Size) guard_col Guard Column concentration Concentration ph pH flow_rate Flow Rate temp Temperature injection_vol Injection Volume solvent Sample Solvent detector Detector Wavelength

Caption: Key parameters influencing Alpidem chromatographic separation.

References

Identifying and minimizing Alpidem degradation during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the degradation of Alpidem during sample processing. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause Alpidem degradation in biological samples?

A1: The stability of Alpidem in biological matrices can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidative agents.[1] Like other imidazopyridine compounds, Alpidem may be susceptible to hydrolysis under acidic or basic conditions and degradation upon exposure to UV light.[1][2]

Q2: My Alpidem concentrations are lower than expected. What are the potential causes during sample processing?

A2: Lower than expected Alpidem concentrations can result from several factors:

  • Degradation: Exposure to adverse pH, high temperatures, or prolonged light exposure during sample collection, processing, or storage can lead to degradation.

  • Improper Storage: Storing samples at room temperature for extended periods can lead to degradation. It is crucial to store samples at appropriate low temperatures (e.g., -20°C or -80°C).

  • Adsorption: Alpidem may adsorb to the surface of collection tubes or processing equipment, leading to loss of analyte. Using silanized glassware or low-binding tubes can mitigate this.

  • Extraction Inefficiency: The method used for solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may not be optimal, resulting in incomplete recovery of Alpidem.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of Alpidem in mass spectrometry-based assays, leading to signal suppression.

Q3: I am observing unexpected peaks in my chromatogram when analyzing Alpidem samples. What could they be?

A3: Unexpected peaks are likely degradation products of Alpidem. Based on forced degradation studies of the structurally similar compound Zolpidem, potential degradation products could form through:

  • Hydrolysis: Acid or base-catalyzed hydrolysis of the acetamide side chain can occur.[3][4]

  • Oxidation: The imidazopyridine ring system can be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV, can lead to the formation of various photoproducts.

It is recommended to perform forced degradation studies on an Alpidem standard to identify the retention times of potential degradation products under your specific chromatographic conditions.

Q4: What are the best practices for collecting and handling biological samples for Alpidem analysis?

A4: To ensure the integrity of Alpidem in biological samples, follow these best practices:

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Prompt Processing: Process samples as quickly as possible after collection. Centrifuge blood samples to separate plasma or serum.

  • Light Protection: Protect samples from direct light exposure by using amber tubes or wrapping tubes in foil.

  • Temperature Control: Keep samples on ice or refrigerated during processing.

  • pH Adjustment: If a delay in processing is anticipated, consider adjusting the sample pH to a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.

Q5: What are the recommended storage conditions for Alpidem in biological samples?

A5: For long-term storage, it is recommended to store plasma, serum, and urine samples at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, as this can contribute to degradation.[6][7][8] If samples need to be analyzed on multiple occasions, it is advisable to aliquot them into smaller volumes before freezing.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Alpidem Recovery Inefficient extraction- Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. - Ensure the pH of the sample is optimal for extraction. - Evaluate different extraction sorbents or solvents.
Adsorption to labware- Use low-binding microcentrifuge tubes and pipette tips. - Consider using silanized glassware.
Degradation during extraction- Perform extraction steps at low temperatures (e.g., on ice). - Minimize the time samples are at room temperature.
High Variability in Results Inconsistent sample handling- Standardize the entire sample processing workflow, from collection to analysis. - Ensure all samples are treated identically.
Matrix effects- Use a stable isotope-labeled internal standard for Alpidem to compensate for matrix effects. - Evaluate and optimize the sample cleanup procedure.
Instrument instability- Perform regular maintenance and calibration of the analytical instrument (e.g., HPLC, LC-MS).
Appearance of Degradation Peaks Sample instability- Review sample collection, handling, and storage procedures to identify potential sources of degradation (e.g., exposure to light, extreme pH, or high temperature). - Analyze samples as soon as possible after collection.
Contaminated reagents or solvents- Use high-purity, HPLC-grade solvents and reagents. - Prepare fresh mobile phases and extraction solutions daily.

Data on Potential Alpidem Degradation

While specific quantitative stability data for Alpidem is limited in publicly available literature, forced degradation studies on the structurally related imidazopyridine, Zolpidem, provide valuable insights into potential degradation under various stress conditions. The following tables summarize these findings and can serve as a guide for designing stability studies for Alpidem.

Table 1: Summary of Zolpidem Degradation under Forced Conditions

Stress ConditionReagent/ConditionTemperatureDurationApproximate Degradation (%)Primary Degradation Product
Acidic Hydrolysis 1.0 M HCl70°C48 hours~8%Amide hydrolysis product
Basic Hydrolysis 1.0 M NaOHRoom Temp1 hour~40.7%Amide hydrolysis product
Oxidative 10% H₂O₂40°C8 days~1.2% (negligible)Oxidized imidazopyridine ring
Photolytic (in solution) UV lightRoom Temp-~10%Multiple minor products
Thermal (solid state) 70°C21 daysNo significant degradation-
Thermal (in neutral solution) 70°C8 daysNo significant degradation-

Data extrapolated from forced degradation studies on Zolpidem.[1][2][3][4]

Table 2: Recommendations for Minimizing Alpidem Degradation Based on Zolpidem Stability Data

ConditionRecommendation
pH Maintain samples at a neutral pH (6-8) during processing and storage. Avoid strongly acidic or basic conditions.
Temperature Process samples at low temperatures (on ice). For storage, use -20°C for short-term and -80°C for long-term. Avoid prolonged exposure to room temperature or higher.
Light Protect samples from light at all stages by using amber vials and minimizing exposure to ambient light.
Freeze-Thaw Cycles Aliquot samples before freezing to avoid multiple freeze-thaw cycles.[6][7][8]

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Alpidem in Human Plasma

This protocol is adapted from a validated column-switching HPLC method for the determination of Alpidem and its metabolites in human plasma.[9]

1. Sample Preparation (On-line Solid-Phase Extraction)

  • Objective: To extract Alpidem from plasma and remove interfering substances.

  • Materials:

    • Human plasma samples

    • Internal Standard (a structurally related compound to Alpidem)

    • HPLC-grade water

  • Procedure:

    • Spike 200 µL of human plasma with the internal standard.

    • Inject the plasma sample directly onto a C18 precolumn.

    • Wash the precolumn with HPLC-grade water to remove proteins and salts.

2. HPLC Analysis

  • Objective: To separate and quantify Alpidem.

  • Instrumentation:

    • HPLC system with a column-switching valve

    • C8 analytical column

    • Fluorimetric detector

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile : Methanol : Phosphate Buffer (45:15:45, v/v/v)

    • Flow Rate: 1.5 mL/min

    • Detection: Fluorescence

      • Excitation Wavelength: 255 nm

      • Emission Wavelength: 423 nm

  • Procedure:

    • After the washing step, switch the valve to elute the analytes from the precolumn onto the C8 analytical column using the mobile phase.

    • Monitor the column effluent with the fluorimetric detector.

    • Quantify Alpidem based on the peak area relative to the internal standard.

Visualizations

Alpidem_Sample_Processing_Workflow Figure 1. Recommended Workflow for Alpidem Sample Processing cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Sample Storage cluster_analysis Sample Analysis Collect_Blood Collect Blood in EDTA/Heparin Tubes Protect_Light Protect from Light (Amber Tubes) Collect_Blood->Protect_Light Centrifuge Centrifuge to Separate Plasma Protect_Light->Centrifuge Process Promptly Aliquot Aliquot Plasma into Low-Binding Tubes Centrifuge->Aliquot Store_Short Short-term Storage (-20°C) Aliquot->Store_Short Store_Long Long-term Storage (-80°C) Aliquot->Store_Long Thaw Thaw Sample on Ice Store_Short->Thaw Store_Long->Thaw Extract Solid-Phase or Liquid-Liquid Extraction Thaw->Extract Analyze HPLC-UV/Fluorescence or LC-MS/MS Analysis Extract->Analyze Alpidem_Degradation_Pathways Figure 2. Potential Degradation Pathways of Alpidem cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Alpidem Alpidem Acid_Hydrolysis Acidic Conditions (H+) Alpidem->Acid_Hydrolysis Base_Hydrolysis Basic Conditions (OH-) Alpidem->Base_Hydrolysis Oxidizing_Agent Oxidizing Agents (e.g., H₂O₂) Alpidem->Oxidizing_Agent UV_Light UV Light Alpidem->UV_Light Amide_Cleavage Amide Bond Cleavage Product Acid_Hydrolysis->Amide_Cleavage Base_Hydrolysis->Amide_Cleavage Oxidized_Product Oxidized Imidazopyridine Ring Oxidizing_Agent->Oxidized_Product Photoproducts Various Photodegradation Products UV_Light->Photoproducts

References

Matrix effects in the analysis of Alpidem with a deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Alpidem, with a focus on mitigating matrix effects using a deuterated internal standard.

FAQs: Matrix Effects in Alpidem Analysis

Q1: What are matrix effects and how can they affect the analysis of Alpidem?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Alpidem, due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of Alpidem.[2]

Q2: I am using a deuterated internal standard (IS) for Alpidem. Shouldn't that automatically correct for any matrix effects?

A2: While stable isotope-labeled internal standards, like a deuterated Alpidem, are the gold standard for compensating for matrix effects, they are not always a complete solution.[3] For the correction to be effective, the analyte and the IS must co-elute and experience the same degree of ion suppression or enhancement.[3] However, differences in the physicochemical properties due to isotopic labeling can sometimes lead to slight chromatographic separation of the analyte and the IS (isotopic effect). If this separation occurs in a region of the chromatogram with fluctuating matrix effects, the analyte and IS may be affected differently, leading to inaccurate results.[3]

Q3: What are the common sources of matrix effects in plasma samples for Alpidem analysis?

A3: The primary sources of matrix effects in plasma are endogenous components such as phospholipids, salts, and proteins.[4] Exogenous sources can also contribute, including anticoagulants (e.g., heparin), and substances from collection tubes.[4] In the context of Alpidem analysis, its metabolites could also act as potential interferences if not chromatographically separated.[5]

Q4: How can I assess the extent of matrix effects in my Alpidem assay?

A4: The presence of matrix effects can be evaluated using several methods:

  • Post-Column Infusion: A continuous infusion of a standard solution of Alpidem and its deuterated IS into the mass spectrometer, after the analytical column. A separate injection of a blank, extracted matrix is then made. Any dip or rise in the baseline signal at the retention time of Alpidem indicates ion suppression or enhancement, respectively.[2]

  • Quantitative Matrix Effect Study: This involves comparing the peak area of Alpidem and its IS in a post-extraction spiked sample (blank matrix extract with analyte and IS added) to the peak area in a neat solution (analyte and IS in a clean solvent). The ratio of these peak areas provides a quantitative measure of the matrix effect.[2]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy despite using a deuterated internal standard.

This issue often points to differential matrix effects, where Alpidem and its deuterated internal standard are not equally affected by ion suppression or enhancement.

Troubleshooting Steps:

  • Verify Co-elution of Alpidem and its Deuterated Standard:

    • Action: Overlay the chromatograms of Alpidem and its deuterated internal standard from a neat solution.

    • Expected Outcome: The retention times should be nearly identical. A significant shift may indicate an isotopic effect leading to chromatographic separation.

    • Visualization:

      Caption: Co-elution verification workflow.

  • Evaluate Matrix Effects with Different Sample Preparation Techniques:

    • Action: Process blank plasma samples using different extraction methods (Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction) and perform a post-extraction spike with Alpidem and its deuterated IS. Compare the matrix effect and recovery for each method.

    • Rationale: Cleaner sample extracts generally exhibit lower matrix effects. The optimal method will provide high recovery with minimal ion suppression/enhancement.

    • Data Presentation: The following table summarizes typical performance data for different extraction methods for Zolpidem, a close structural analog of Alpidem, and can be used as a guideline.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT) with Acetonitrile>85%85-115%[6]
Liquid-Liquid Extraction (LLE) with Ethyl Acetate87.0%Not explicitly quantified, but method showed good accuracy[7][8]
Solid-Phase Extraction (SPE) - Oasis HLB>90%Minimal interference reported[9]
Electromembrane Extraction (EME)60-79%Minimized by sample dilution[10]
  • Optimize Chromatographic Conditions:

    • Action: Modify the mobile phase composition, gradient profile, or analytical column to shift the retention time of Alpidem and its IS to a region with minimal matrix effects.

    • Rationale: A post-column infusion experiment can identify "clean" and "dirty" regions of the chromatogram. Adjusting chromatography to elute the analyte in a clean region can significantly reduce matrix effects.[2]

Issue 2: Low signal intensity for Alpidem, even in calibration standards prepared in solvent.

This could be an issue with the mass spectrometer settings or the stability of the analyte.

Troubleshooting Steps:

  • Optimize Mass Spectrometer Source Conditions:

    • Action: Perform a tuning of the mass spectrometer using a standard solution of Alpidem. Optimize parameters such as capillary voltage, source temperature, and gas flows.

    • Rationale: Optimal source conditions are crucial for achieving maximum ionization efficiency and signal intensity.

  • Assess Alpidem Stability:

    • Action: Prepare fresh stock and working solutions of Alpidem. Compare the signal intensity with older solutions.

    • Rationale: Alpidem, like its analogue Zolpidem, can be susceptible to degradation under certain conditions (e.g., acidic/basic hydrolysis, photolytic degradation).[4]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking
  • Sample Preparation:

    • Extract six different lots of blank plasma using your established sample preparation method (e.g., Protein Precipitation with acetonitrile).

    • Prepare a neat solution of Alpidem and its deuterated IS in the final reconstitution solvent at a concentration representing the midpoint of the calibration curve.

  • Post-Extraction Spiking:

    • Spike the blank plasma extracts with the Alpidem and deuterated IS working solution.

  • Analysis:

    • Analyze the post-extraction spiked samples and the neat solution via LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

    • A value close to 100% indicates minimal matrix effect. Values < 100% suggest ion suppression, and values > 100% indicate ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Alpidem in Plasma (Based on Zolpidem methodology)

This protocol is adapted from a method for Zolpidem and may require optimization for Alpidem.[9]

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of plasma, add the deuterated internal standard. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute Alpidem and the IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Protocol 3: Protein Precipitation (PPT) for Alpidem in Plasma
  • Sample Preparation: To 100 µL of plasma, add the deuterated internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at >10,000 g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but recommended for improved sensitivity): Evaporate the supernatant to dryness and reconstitute in the mobile phase.

References

Ensuring complete resolution of Alpidem from its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for ensuring the complete resolution of Alpidem from its metabolites during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is Alpidem and what are its main metabolites?

A1: Alpidem is a non-benzodiazepine anxiolytic drug belonging to the imidazopyridine class. It undergoes extensive first-pass metabolism in humans, leading to the formation of several metabolites. The primary metabolic pathways are N-dealkylation of the dipropylamino group and oxidation of the imidazopyridine ring.[1][2] Three main circulating metabolites have been identified in plasma, resulting from these enzymatic processes.[1] Some of these metabolites may be pharmacologically active.[2]

Q2: Why is the complete resolution of Alpidem from its metabolites critical?

A2: Complete chromatographic resolution is essential for the accurate quantification of Alpidem and each of its metabolites in pharmacokinetic and metabolic studies. Co-elution can lead to inaccurate measurements of drug concentration, affecting the determination of key parameters such as bioavailability, half-life, and clearance. Given that some metabolites may be active, distinguishing between the parent drug and its metabolites is crucial for understanding the overall pharmacological profile.

Q3: What are the recommended analytical techniques for separating Alpidem and its metabolites?

A3: High-Performance Liquid Chromatography (HPLC) is the most commonly reported method for the simultaneous determination of Alpidem and its metabolites in biological matrices like plasma.[1] Reversed-phase chromatography using C8 or C18 columns is typically employed, coupled with fluorescence or ultraviolet (UV) detection.[1] Column-switching techniques can also be utilized for online sample clean-up and enhanced selectivity.[1]

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the HPLC separation of Alpidem and its metabolites.

Problem Potential Cause Recommended Solution
Poor Resolution/Peak Overlap Inadequate mobile phase strength.Increase the aqueous component of the mobile phase to increase retention and improve separation. Fine-tune the organic solvent ratio (acetonitrile/methanol).
Inappropriate column chemistry.If using a C18 column, consider a C8 column which may offer different selectivity for the parent drug and its more polar metabolites.
pH of the mobile phase is not optimal.The imidazopyridine structure suggests Alpidem and its metabolites have basic properties. Adjusting the mobile phase pH with a suitable buffer (e.g., phosphate buffer) can alter the ionization state of the analytes and improve separation.
Peak Tailing Secondary interactions with residual silanols on the silica-based column.Use a highly end-capped column. Add a small amount of a competing base, like triethylamine, to the mobile phase to block active silanol groups.
Column overload.Reduce the sample concentration or injection volume.
Variable Retention Times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature throughout the analysis.
Inconsistent mobile phase preparation.Prepare the mobile phase fresh daily and ensure accurate measurement of all components. Degas the mobile phase thoroughly before use.
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate.
Low Signal Intensity/Poor Sensitivity Suboptimal detector wavelength.For fluorescence detection of Alpidem, excitation and emission wavelengths of 255 nm and 423 nm, respectively, have been reported to be effective.[1] For UV detection, scan for the absorbance maximum of Alpidem.
Sample degradation.Protect samples from light and store them at appropriate low temperatures before analysis.

Data Presentation

Table 1: Physicochemical Properties of Alpidem

PropertyValueSource
Molecular FormulaC₂₁H₂₃Cl₂N₃O[3]
Molecular Weight404.34 g/mol [2]
LogP (estimated)4.5[3]
pKa (most basic)Not explicitly found

Table 2: HPLC Method Parameters for Alpidem and Metabolite Analysis

ParameterCondition 1
Column C8
Mobile Phase Acetonitrile:Methanol:Phosphate Buffer (45:15:45, v/v/v)
Flow Rate 1.5 mL/min
Detection Fluorescence (Ex: 255 nm, Em: 423 nm)
Limit of Quantitation (Alpidem) 2.5 ng/mL
Limit of Quantitation (Metabolites) 1.5 ng/mL
Source:[1]

Experimental Protocols

Protocol 1: Determination of Alpidem and its Metabolites in Human Plasma by HPLC with Fluorescence Detection

This protocol is based on the method described by Caccia et al. (1994).[1]

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard.

    • Alkalinize the plasma sample.

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., diethyl ether).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Column: C8 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (e.g., 45:15:45, v/v/v). The pH of the buffer should be optimized for best separation.

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 50 µL.

    • Detection: Fluorescence detector set to an excitation wavelength of 255 nm and an emission wavelength of 423 nm.

  • Quantification:

    • Construct a calibration curve using standards of Alpidem and its available metabolites.

    • Calculate the concentration of each analyte in the plasma samples by comparing their peak area ratios to the internal standard with the calibration curve.

Mandatory Visualizations

Alpidem_Metabolism Alpidem Alpidem N_Dealkylated N-Dealkylated Metabolite Alpidem->N_Dealkylated N-Dealkylation Oxidized Oxidized Metabolite Alpidem->Oxidized Oxidation Combined N-Dealkylated and Oxidized Metabolite N_Dealkylated->Combined Oxidation Oxidized->Combined N-Dealkylation

Caption: Primary metabolic pathways of Alpidem.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation C8/C18 Column Separation Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Data Data Acquisition and Quantification Detection->Data

Caption: General workflow for HPLC analysis of Alpidem.

GABAA_Signaling Alpidem Alpidem GABAA_Receptor GABA-A Receptor (α1 subunit selective) Alpidem->GABAA_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel Opening GABAA_Receptor->Chloride_Channel Enhances GABA effect Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Reduced neuronal excitability

Caption: Alpidem's mechanism via GABA-A receptor modulation.

TSPO_Signaling Alpidem Alpidem TSPO Translocator Protein (TSPO) (Outer Mitochondrial Membrane) Alpidem->TSPO Binds to Cholesterol_Transport Cholesterol Transport into Mitochondria TSPO->Cholesterol_Transport Facilitates P450scc P450scc Cholesterol_Transport->P450scc Pregnenolone Pregnenolone Synthesis P450scc->Pregnenolone Neurosteroids Neurosteroid Production (e.g., Allopregnanolone) Pregnenolone->Neurosteroids GABAA_Modulation GABA-A Receptor Modulation Neurosteroids->GABAA_Modulation Positive Allosteric Modulation

Caption: Alpidem's role in TSPO-mediated neurosteroidogenesis.

References

Mitigating contamination and carryover in Alpidem-d14 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alpidem-d14 analysis. The focus is on mitigating contamination and carryover to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

Alpidem is a non-benzodiazepine anxiolytic drug belonging to the imidazopyridine class, structurally related to zolpidem. This compound is a deuterated form of Alpidem, where 14 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.

Q2: What are the common sources of contamination in this compound analysis?

Contamination can arise from various sources throughout the analytical workflow. Key sources include:

  • Sample Handling and Preparation: Cross-contamination between samples, contaminated glassware or plasticware, and impurities in solvents or reagents.

  • Laboratory Environment: Airborne particles, dust, and aerosols in the lab.

  • LC-MS/MS System: Residues from previous analyses in the autosampler, injection port, tubing, column, or ion source.

Q3: What is carryover and how does it affect my results?

Carryover is the appearance of a signal from a previously injected sample in a subsequent analysis, typically a blank or a low-concentration sample. This can lead to inaccurate quantification, particularly for low-level samples, and can result in false-positive results. Carryover is a significant concern in high-sensitivity LC-MS/MS assays.

Q4: What is an acceptable level of carryover in a bioanalytical method?

Regulatory guidelines, such as those from the FDA and EMA, generally state that the response of the analyte in a blank sample following a high-concentration standard should not exceed 20% of the lower limit of quantitation (LLOQ). For the internal standard, the response in a blank sample should not exceed 5% of the mean response of the internal standard in the calibration standards and quality control samples.

Troubleshooting Guides

Issue 1: High background or contamination observed in blank samples.

This troubleshooting guide helps to identify and resolve issues related to persistent contamination in your this compound analysis.

Troubleshooting Workflow for Contamination

A High background/contamination in blanks B Inject a fresh, solvent-only blank A->B C Is the contamination still present? B->C D Source is likely the LC-MS system or solvents C->D Yes E Source is likely from sample preparation C->E No F Prepare fresh mobile phases and cleaning solutions D->F H Check sample preparation procedure and materials E->H G Clean the LC system components sequentially F->G

Caption: Troubleshooting logic for identifying the source of contamination.

Possible Causes and Solutions:

Possible Cause Recommended Action
Contaminated Solvents/Reagents Prepare fresh mobile phases, reconstitution solvents, and cleaning solutions using high-purity, LC-MS grade reagents. Filter all aqueous mobile phases.
Contaminated LC-MS System Sequentially clean the LC-MS system components, starting from the autosampler needle and injection port, then tubing, and finally the ion source. Use a strong solvent wash.
Contaminated Sample Preparation Materials Use new, disposable plasticware and glassware for sample preparation. Ensure all reusable items are thoroughly cleaned with appropriate solvents.
Carryover from Previous High-Concentration Samples Implement a robust column washing step at the end of each run and inject multiple blank samples after high-concentration samples.
Issue 2: Carryover of this compound is observed in subsequent injections.

This guide provides a systematic approach to identify the source of carryover and implement effective mitigation strategies.

Experimental Workflow for Carryover Investigation

A Observe this compound carryover B Inject High Conc. Standard -> Blank 1 -> Blank 2 A->B C Analyze carryover percentage in blanks B->C D Is carryover > acceptable limit? C->D E Systematically isolate components D->E Yes G Method Acceptable D->G No F Optimize wash procedures & injection mode E->F

Validation & Comparative

A Comparative Guide to Internal Standards for Alpidem Bioanalysis: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of different types of internal standards for the bioanalytical quantification of Alpidem. Due to a lack of direct comparative studies on Alpidem, this document leverages experimental data from assays developed for Zolpidem, a structurally and pharmacologically similar imidazopyridine compound. This approach allows for a robust discussion on the principles of internal standard selection and the importance of cross-validation in ensuring accurate and reliable bioanalytical data.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis.[1][2] An ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby ensuring the accuracy and precision of the final concentration measurement. The choice of an IS can significantly impact assay performance. The three main categories of internal standards are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard as they are chemically identical to the analyte, with only a difference in isotopic composition (e.g., replacement of ¹H with ²H, or ¹²C with ¹³C). This ensures they have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.

  • Structurally Related (Analog) Internal Standards: These compounds have a chemical structure very similar to the analyte. While they may not co-elute perfectly or have identical ionization properties, they often provide acceptable performance and are a viable alternative when a SIL IS is unavailable.

  • Structurally Unrelated Internal Standards: These compounds are chemically different from the analyte but may have similar physicochemical properties that allow them to behave similarly during a specific analytical procedure. They are generally the least preferred option as their ability to compensate for variability in the analyte's behavior is less predictable.

Comparative Analysis of Internal Standards for Imidazopyridine Quantification

The following tables summarize validation data from published bioanalytical methods for Zolpidem, using different types of internal standards. This data serves as a surrogate to compare the expected performance of similar internal standards for an Alpidem assay.

Table 1: Performance of a Stable Isotope-Labeled Internal Standard (Zolpidem-d6)

Validation ParameterPerformance DataReference
Linearity Range0.5 - 20 ng/mL[3]
Correlation Coefficient (r²)> 0.9971[3]
Intra-day Precision (%RSD)< 11.8%[3]
Inter-day Precision (%RSD)< 9.1%[3]
Intra-day Accuracy-10.0% to 8.2%[3]
Inter-day Accuracy-10.0% to 8.2%[3]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[3]

Table 2: Performance of a Structurally Related Internal Standard (Propyl-zolpidem)

Validation ParameterPerformance DataReference
Linearity Range1 - 100 ng/mL (inferred)
Correlation Coefficient (r²)Not explicitly stated
Within-day Precision (%CV)< 13% at 1.0 ng/mL, < 10% at ≥ 2.5 ng/mL
Between-day Precision (%CV)< 13% at 1.0 ng/mL, < 10% at ≥ 2.5 ng/mL
AccuracyNot explicitly stated in % bias
Lower Limit of Quantification (LLOQ)1 - 2.5 ng/mL

Table 3: Performance of a Structurally Unrelated Internal Standard (Dibucaine)

Validation ParameterPerformance DataReference
Linearity Range0.05 - 200 ng/mL[4]
Correlation Coefficient (r²)> 0.9964[4]
Intra-run Precision (%CV)Within acceptable limits[4]
Inter-run Precision (%CV)Within acceptable limits[4]
Intra-run AccuracyWithin acceptable limits[4]
Inter-run AccuracyWithin acceptable limits[4]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[4]

Experimental Protocols

Representative Bioanalytical Method for Alpidem/Zolpidem in Human Plasma

This protocol is a generalized representation based on published methods for Zolpidem and Alpidem.[4][5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 500 µL of 0.1 M phosphate buffer (pH 6.0).

  • Load the mixture onto a conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Alpidem and the chosen internal standard would be optimized.

Protocol for Cross-Validation of Internal Standards

This protocol outlines the steps to compare the performance of two different internal standards (e.g., a SIL IS vs. a structurally related IS).

  • Prepare two sets of calibration standards and quality control (QC) samples: One set is prepared using IS-1 (e.g., Alpidem-d6) and the second set using IS-2 (e.g., a structural analog).

  • Analyze both sets of calibration curves and QCs: Process and analyze the samples according to the validated bioanalytical method.

  • Assess performance parameters for each IS: Evaluate and compare the linearity, accuracy, precision, and LLOQ for each set of data. The acceptance criteria should be based on regulatory guidelines (e.g., FDA or EMA).[6][7]

  • Analyze incurred samples: A set of at least 20 incurred samples (samples from dosed subjects) should be analyzed using the bioanalytical method with IS-1 and then re-analyzed using the method with IS-2.

  • Compare the results: The concentrations obtained for the incurred samples using both internal standards should be compared. The difference between the results should be within a predefined acceptance limit (e.g., ±20%) for a significant portion of the samples (e.g., at least 67%).

Visualizations

Alpidem Signaling Pathway

Alpidem acts as a positive allosteric modulator at the GABA-A receptor, primarily at the benzodiazepine binding site.[8] This enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in anxiolytic effects.

Alpidem_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor (α1 subunit selective) Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect leads to GABA GABA GABA->GABA_A_Receptor binds Alpidem Alpidem Alpidem->GABA_A_Receptor modulates

Caption: Alpidem's mechanism of action at the GABA-A receptor.

Cross-Validation Workflow for Internal Standards

The following diagram illustrates the logical flow for a cross-validation study comparing two different internal standards for a bioanalytical assay.

Cross_Validation_Workflow start Start: Define Two Internal Standards (IS-1, IS-2) prep_cal_qc Prepare Separate Sets of Calibration Standards & QCs for IS-1 and IS-2 start->prep_cal_qc validate_methods Validate Assay Performance for each IS prep_cal_qc->validate_methods analyze_incurred Analyze Incurred Samples with both IS-1 and IS-2 Methods validate_methods->analyze_incurred If both pass validation compare_results Compare Concentration Results from both methods analyze_incurred->compare_results pass Methods are Cross-Validated (Data is comparable) compare_results->pass Results within acceptance criteria fail Investigate Discrepancies (Bias, Matrix Effects) compare_results->fail Results differ significantly

Caption: Workflow for cross-validation of two internal standards.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. While stable isotope-labeled internal standards are the preferred choice due to their superior ability to track the analyte, structurally related analogs can also provide acceptable performance. As demonstrated by the data from Zolpidem assays, different types of internal standards can yield methods with good linearity, precision, and accuracy. However, a formal cross-validation is essential when changing an internal standard within a study or comparing data across different methods to ensure data integrity and comparability. This guide provides a framework for understanding and implementing such comparisons for Alpidem and other related compounds.

References

A Head-to-Head Comparison: Alpidem-d14 and Diazepam-d5 as Internal Standards in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of internal standards for the quantification of therapeutic drugs and their metabolites.

In the landscape of bioanalytical research, the precision and accuracy of quantitative assays are paramount. The use of internal standards is a cornerstone of robust analytical methodology, compensating for variability during sample preparation and analysis. This guide provides a detailed comparison of two such standards: the widely-used Diazepam-d5 and the more specialized, though less documented, Alpidem-d14. While Diazepam-d5 is a staple in benzodiazepine analysis, the potential of this compound as a homologous internal standard for the non-benzodiazepine hypnotic Alpidem warrants a thorough evaluation.

This publication delves into the physicochemical properties, experimental performance, and practical considerations for employing these deuterated compounds in demanding research and development settings.

Physicochemical Properties at a Glance

An ideal internal standard should closely mimic the analyte of interest in its chemical and physical behavior. Here, we compare the fundamental properties of Alpidem and Diazepam, the non-deuterated counterparts of the internal standards . This comparison is crucial as the deuterated versions are expected to have nearly identical properties, with the key difference being their mass.

PropertyAlpidemDiazepam
Chemical Class ImidazopyridineBenzodiazepine
Molecular Formula C₂₁H₂₃Cl₂N₃OC₁₆H₁₃ClN₂O
Molecular Weight 404.33 g/mol 284.7 g/mol
Mechanism of Action Selective agonist for the α1 subunit of the GABA-A receptorNon-selective agonist for GABA-A receptors
Therapeutic Use Anxiolytic, HypnoticAnxiolytic, Sedative, Muscle Relaxant, Anticonvulsant

Note: Data for this compound is not publicly available and is inferred based on the properties of Alpidem.

Performance Under Experimental Conditions: A Data-Driven Comparison

The efficacy of an internal standard is ultimately determined by its performance in analytical assays. Key metrics include recovery, matrix effects, and the ability to ensure linearity of the calibration curve for the analyte. While extensive data is available for Diazepam-d5, published experimental data for this compound is scarce. The following table summarizes typical performance data for Diazepam-d5 and provides a hypothetical performance expectation for this compound when used for the analysis of Alpidem, assuming it behaves as an ideal internal standard.

Performance ParameterDiazepam-d5 (for Diazepam analysis)This compound (Hypothetical, for Alpidem analysis)
Typical Matrix Human Plasma, Urine, SerumHuman Plasma, Serum
Extraction Recovery 87% - 99%[1][2]Expected to be very similar to Alpidem
Matrix Effect (%) 76% - 97% (Ion Suppression/Enhancement)[1][3]Expected to closely track and compensate for matrix effects on Alpidem
Linearity (R²) >0.99[4]Expected to ensure linearity for Alpidem quantification with R² > 0.99

Experimental Protocols: A Step-by-Step Guide

The following is a generalized experimental protocol for the analysis of a target analyte in a biological matrix using a deuterated internal standard, such as Diazepam-d5. This protocol can be adapted for the use of this compound in the quantification of Alpidem.

Sample Preparation (Human Plasma)
  • Thawing: Frozen plasma samples are thawed at room temperature.

  • Aliquoting: A 100 µL aliquot of the plasma sample is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of the internal standard working solution (e.g., Diazepam-d5 at 100 ng/mL in methanol) is added to the plasma sample.

  • Protein Precipitation: 300 µL of cold acetonitrile is added to the sample to precipitate proteins.

  • Vortexing and Centrifugation: The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new tube for analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode is typical for these compounds.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the logical considerations for selecting an internal standard.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or Diazepam-d5) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result InternalStandardSelection cluster_ideal Ideal Internal Standard (Homologous) cluster_alternative Alternative Internal Standard (Structurally Related) Alpidem Analyte: Alpidem Alpidem_d14 Internal Standard: This compound Alpidem->Alpidem_d14 Co-elutes, Similar ionization Prop1 Chemically Identical Alpidem_d14->Prop1 Alpidem2 Analyte: Alpidem Diazepam_d5 Internal Standard: Diazepam-d5 Alpidem2->Diazepam_d5 Different retention time, Different ionization efficiency Prop2 Different Chemical Structure Diazepam_d5->Prop2

References

Deuterium Labeling and Its Isotope Effect on the Chromatographic Behavior of Alpidem: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Isotope Effect in Chromatography

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), can lead to subtle but measurable differences in the physicochemical properties of a molecule. This phenomenon, known as the kinetic isotope effect (KIE), can influence reaction rates and, pertinently for this guide, chromatographic behavior. In chromatography, this is often referred to as the chromatographic isotope effect.

Deuterated compounds generally exhibit slightly different retention times compared to their non-deuterated (protiated) analogues.[1][2] In reversed-phase liquid chromatography (RPLC), deuterated molecules typically elute slightly earlier than their protiated counterparts.[1][3] This is attributed to the C-D bond being slightly shorter and stronger than the C-H bond, leading to a smaller molecular volume and weaker van der Waals interactions with the stationary phase. In gas chromatography (GC), a similar effect is observed, with deuterated compounds often having shorter retention times.[2][4] The magnitude of this retention time shift is dependent on the number and position of the deuterium atoms within the molecule, as well as the specific chromatographic conditions.[3]

Alpidem, a non-benzodiazepine anxiolytic of the imidazopyridine class, is analyzed using both high-performance liquid chromatography (HPLC) and gas chromatography (GC).[5][6][7] Therefore, understanding the potential chromatographic isotope effect of deuterium labeling is essential for accurate quantification and method development.

Comparative Chromatographic Data (Predicted)

Based on the general principles of the chromatographic isotope effect, the following table outlines the expected differences in the chromatographic behavior of Alpidem and a hypothetical deuterium-labeled Alpidem (D-Alpidem).

ParameterAlpidem (Protiated)D-Alpidem (Deuterated)Expected DifferenceRationale
Retention Time (RPLC) tRtR - ΔtD-Alpidem is expected to elute slightly earlier.Weaker intermolecular interactions with the non-polar stationary phase due to the smaller effective size of the C-D bond compared to the C-H bond.[1][3]
Retention Time (GC) tRtR - ΔtD-Alpidem is expected to elute slightly earlier.Higher vapor pressure of the deuterated compound, leading to an "inverse isotope effect".[4]
Peak Shape SymmetricalSymmetricalNo significant difference expected.Isotopic substitution is not expected to significantly impact the factors that cause peak tailing or fronting.
Detector Response (MS) [M+H]⁺[M+D+H]⁺Mass shift equivalent to the number of deuterium atoms.The mass spectrometer will differentiate the compounds based on their mass-to-charge ratio.
Detector Response (UV/Fluorescence) IdenticalIdenticalNo difference expected.Deuterium substitution does not alter the chromophore or fluorophore of the molecule.

Experimental Protocols

Below are detailed methodologies for the chromatographic analysis of Alpidem, which can be adapted for the comparative analysis of protiated and deuterated Alpidem.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is based on a published column-switching HPLC method for the determination of Alpidem and its metabolites in human plasma.[5]

Sample Preparation (Plasma):

  • To 200 µL of human plasma, add an internal standard (a structurally related compound).

  • Inject the sample directly onto the pre-column for on-line solid-phase extraction.

Chromatographic Conditions:

  • Pre-column: C18 material

  • Analytical Column: C8

  • Mobile Phase: Acetonitrile-methanol-phosphate buffer solution (45:15:45, v/v/v)

  • Flow Rate: 1.5 mL/min

  • Detection: Fluorescence detector

  • Excitation Wavelength: 255 nm

  • Emission Wavelength: 423 nm

Expected Outcome for Isotope Effect Analysis: When a mixture of Alpidem and D-Alpidem is injected, two closely eluting peaks are anticipated. The peak corresponding to D-Alpidem is expected to appear slightly before the peak for Alpidem.

Method 2: Gas Chromatography (GC)

This method is based on a published GC procedure for the simultaneous screening and determination of anxiolytics, including Alpidem, in plasma.[6]

Sample Preparation (Plasma):

  • Isolate the drugs from 1 mL of plasma using solid-phase extraction (SPE) on a C8 reversed-phase sorbent.

  • Elute the analytes with 0.5% acetic acid in methanol.

  • Reconstitute the eluate in isopropanol for on-column injection.

  • Prazepam can be used as an internal standard.

Chromatographic Conditions:

  • Column: Fused-silica Ultra 2 (5% phenyl methyl silicone)

  • Injection: On-column injection

  • Detectors: Nitrogen-phosphorus detector (NPD) and electron-capture detector (ECD)

Expected Outcome for Isotope Effect Analysis: Similar to the HPLC analysis, co-injection of Alpidem and D-Alpidem is expected to result in two closely spaced peaks, with the D-Alpidem peak eluting first.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the chromatographic behavior of Alpidem and its deuterium-labeled analogue.

G Experimental Workflow for Isotope Effect Analysis cluster_data Data Acquisition and Analysis A Prepare separate solutions of Alpidem and D-Alpidem C Inject Alpidem solution A->C D Inject D-Alpidem solution A->D B Prepare a mixed solution of Alpidem and D-Alpidem E Inject mixed solution B->E F Record chromatograms and retention times (tR) C->F D->F E->F G Compare tR of Alpidem and D-Alpidem F->G H Calculate retention time shift (Δt) G->H

Caption: Workflow for comparing Alpidem and D-Alpidem chromatography.

Alpidem's Mechanism of Action

Alpidem exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor, primarily at the benzodiazepine binding site. It shows a degree of selectivity for the α1 subunit. The binding of Alpidem enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition and a calming effect.

G Alpidem's Mechanism of Action cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor (Chloride Ion Channel) Cl_ion Chloride Ions (Cl⁻) GABA_A->Cl_ion Increases influx of BZD_site Benzodiazepine Binding Site BZD_site->GABA_A Enhances GABA effect Alpidem Alpidem Alpidem->BZD_site Binds to GABA GABA GABA->GABA_A Binds to Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) Cl_ion->Neuronal_Inhibition Leads to

Caption: Signaling pathway of Alpidem at the GABA-A receptor.

Alternative Analytical Methods

While HPLC and GC are the most common techniques for Alpidem analysis, other methods could also be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. It can easily differentiate between Alpidem and D-Alpidem based on their mass-to-charge ratios.

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio. While less common for Alpidem analysis, it has been shown in proteomics that the deuterium isotope effect on migration time in CE is negligible, which could be an advantage in certain applications.[1]

  • Frontal Affinity Chromatography: This technique has been used to study the interaction of Alpidem with proteins like Human Serum Albumin.[8]

Conclusion

The use of deuterium-labeled internal standards is a cornerstone of modern quantitative analytical chemistry. While no specific studies have been published on the chromatographic isotope effect of deuterium-labeled Alpidem, established principles strongly suggest that a small but measurable retention time shift can be expected in both RPLC and GC. Deuterated Alpidem is predicted to elute slightly earlier than its protiated form. Researchers developing quantitative assays for Alpidem should be aware of this potential for partial chromatographic separation and optimize their methods accordingly to ensure accurate and reliable results. The use of LC-MS/MS is highly recommended as it can resolve and individually quantify the labeled and unlabeled compounds, even if they are not fully separated chromatographically.

References

Head-to-head comparison of Alpidem and Zolpidem in receptor binding assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Alpidem and Zolpidem, two imidazopyridine anxiolytics and hypnotics, focusing on their binding characteristics at the γ-aminobutyric acid type A (GABA-A) receptor. This objective analysis is supported by experimental data from receptor binding assays to inform research and drug development in neuropharmacology.

At a Glance: Comparative Binding Affinities

Both Alpidem and Zolpidem are positive allosteric modulators of the GABA-A receptor, binding to the benzodiazepine site. Their distinct clinical profiles as an anxiolytic (Alpidem) and a hypnotic (Zolpidem) are rooted in their differential affinities for the various GABA-A receptor subtypes. The following table summarizes their binding affinities (Ki in nM) for key human GABA-A receptor α subunits. Lower Ki values indicate higher binding affinity.

Receptor SubtypeAlpidem (Ki in nM)Zolpidem (Ki in nM)References
α1βxγ2 ~2027[1][2]
α2βxγ2 Lower affinity than α1160[3]
α3βxγ2 Lower affinity than α1380[3]
α5βxγ2 No appreciable affinity> 10,000[1][3]

Note: Specific Ki values for Alpidem across all α subtypes are not as readily available in the public domain as those for Zolpidem. However, studies consistently report its high affinity for the α1 subunit.[4] Both drugs exhibit a clear preference for the α1 subunit, which is thought to mediate the sedative and hypnotic effects. Zolpidem's approximately 10-fold lower affinity for α2 and α3 subunits, and negligible affinity for α5-containing receptors, contributes to its specific hypnotic properties with weaker anxiolytic and muscle relaxant effects.[3] Alpidem's anxiolytic effects at therapeutic doses, despite its α1 preference, suggest a more complex interaction with GABA-A receptor subtypes that is not fully elucidated by simple binding affinity data.

GABA-A Receptor Signaling Pathway

The binding of Alpidem and Zolpidem to the benzodiazepine site on the GABA-A receptor potentiates the effect of the endogenous neurotransmitter, GABA. This enhancement of GABAergic inhibition is the primary mechanism of action for these compounds.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Alpidem_Zolpidem Alpidem / Zolpidem Alpidem_Zolpidem->GABA_A_Receptor Binds (Allosteric Site)

Caption: GABA-A receptor signaling pathway.

Experimental Protocols: Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of test compounds like Alpidem and Zolpidem for the benzodiazepine site on the GABA-A receptor.

1. Membrane Preparation:

  • Tissue Source: Rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Homogenization: Homogenize tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Ultracentrifugation: Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.

  • Washing: Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.

  • Final Resuspension: Resuspend the final pellet in the assay buffer to a specific protein concentration (determined by a protein assay like the Bradford method).

2. Binding Assay:

  • Radioligand: A radiolabeled ligand that binds with high affinity and specificity to the benzodiazepine site, such as [³H]-Flumazenil, is commonly used.

  • Assay Components (in each tube/well):

    • Total Binding: Membrane preparation + radioligand.

    • Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled competing drug (e.g., Diazepam) to saturate all specific binding sites.

    • Competitive Binding: Membrane preparation + radioligand + varying concentrations of the test compound (Alpidem or Zolpidem).

  • Incubation: Incubate the assay tubes/plates at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

3. Quantification and Data Analysis:

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting non-specific binding from total binding.

    • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Washing Washing Centrifugation->Washing Resuspension Resuspension Washing->Resuspension Incubation Incubation with Radioligand & Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing_Filters Filter Washing Filtration->Washing_Filters Scintillation_Counting Scintillation Counting Washing_Filters->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Experimental workflow for a radioligand binding assay.

References

A Comparative Guide to the Bioanalytical Validation of Alpidem Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Alpidem in biological matrices, presented in accordance with major regulatory guidelines such as those from the FDA and EMA, with a focus on the harmonized ICH M10 guideline.[1][2][3][4] The methodologies and data presented herein are intended to assist researchers and drug development professionals in selecting and implementing robust and reliable bioanalytical assays.

Method Comparison

Two primary analytical techniques are presented for the quantification of Alpidem: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While a specific, fully validated LC-MS/MS method for Alpidem is not available in the public domain, the parameters for a representative method are derived from published methods for structurally similar compounds, often referred to as "z-drugs" (e.g., zolpidem).[5][6]

Table 1: Comparison of Bioanalytical Methods for Alpidem Quantification

ParameterHPLC with Fluorescence DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation by HPLC followed by detection of native fluorescence.Separation by LC followed by mass-based detection of parent and product ions.
Selectivity Good, but susceptible to interference from fluorescent metabolites or co-eluting compounds.Excellent, highly selective due to monitoring of specific mass transitions.
Sensitivity (LLOQ) 2.5 ng/mL for Alpidem, 1.5 ng/mL for metabolites in human plasma.[1]Typically in the low ng/mL to sub-ng/mL range (e.g., 0.5-1 ng/mL).[5][7]
Sample Preparation On-line solid-phase extraction.[1]Liquid-liquid extraction or solid-phase extraction.[5]
Throughput Moderate, dependent on chromatographic run time.High, amenable to rapid analysis and multiplexing.
Matrix Effects Less prone to ion suppression/enhancement.Can be susceptible to ion suppression or enhancement from matrix components.
Instrumentation Cost LowerHigher
Regulatory Acceptance Well-established and accepted.Gold standard for regulated bioanalysis due to high selectivity and sensitivity.

Experimental Protocols

Method 1: HPLC with Fluorescence Detection

This protocol is based on the validated method for the determination of Alpidem and its metabolites in human plasma.[1]

1. Sample Preparation (On-line Solid-Phase Extraction):

  • Inject 200 µL of plasma sample directly onto a C18 pre-column.
  • Wash the pre-column with water to remove proteins and salts.
  • Elute the analytes from the pre-column onto the analytical column using the mobile phase.

2. HPLC Conditions:

  • Analytical Column: C8 reverse-phase column.
  • Mobile Phase: Acetonitrile-methanol-phosphate buffer solution (45:15:45, v/v/v).
  • Flow Rate: 1.5 mL/min.
  • Internal Standard: A structurally related compound.

3. Fluorescence Detection:

  • Excitation Wavelength: 255 nm.
  • Emission Wavelength: 423 nm.

4. Validation Parameters:

  • Linearity: Established over the desired concentration range.
  • Accuracy and Precision: Evaluated at low, medium, and high quality control (QC) concentrations.
  • Selectivity: Assessed by analyzing blank plasma from multiple sources.
  • Stability: Evaluated under various conditions (freeze-thaw, bench-top, long-term).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Representative Method)

This protocol is a representative example based on methods for similar compounds.[5][7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of plasma, add an internal standard solution.
  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
  • Vortex mix and centrifuge.
  • Evaporate the organic layer to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • Analytical Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.5 mL/min.
  • Ionization Source: Electrospray Ionization (ESI) in positive mode.
  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Alpidem and the internal standard.

3. Validation Parameters:

  • Linearity: Assessed using a weighted linear regression model.
  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.
  • Selectivity and Matrix Effect: Evaluated by analyzing blank matrix from at least six different sources and by post-column infusion experiments.
  • Stability: Assessed for short-term, long-term, and freeze-thaw stability.
  • Carry-over: Evaluated by injecting a blank sample after the highest calibration standard.

Visualizations

Alpidem_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Sample Biological Sample (Plasma) IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Extraction (SPE or LLE) IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FLD or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Experimental workflow for Alpidem quantification.

Alpidem_Signaling_Pathway cluster_receptor GABA-A Receptor cluster_cellular_response Cellular Response GABA_A GABA-A Receptor (α1βγ2 subunits) Channel_Opening Chloride Channel Opening GABA_A->Channel_Opening Conformational Change Alpidem Alpidem Alpidem->GABA_A Binds to α1 subunit GABA GABA GABA->GABA_A Binds to α/β interface Hyperpolarization Neuronal Hyperpolarization Channel_Opening->Hyperpolarization Cl- Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Reduced Neuronal Excitability

Caption: Alpidem's mechanism of action at the GABA-A receptor.

References

Performance of Alpidem-d14 in Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a comparative overview of the performance characteristics of Alpidem-d14 and other internal standards used in the quantification of Alpidem and structurally related compounds, drawing upon data from single-laboratory validation studies.

Data Presentation: Performance Characteristics of Internal Standards

The following table summarizes the performance characteristics of different internal standards used in the analysis of Alpidem and Zolpidem. This comparative data is extracted from individual study validation reports.

AnalyteInternal StandardMethodLinearity (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Bias)
AlpidemStructurally Related CompoundHPLC-FluorescenceNot Specified2.5Not SpecifiedNot Specified
ZolpidemZolpidem-d6LC-MS/MS1 - 1001< 15± 15
ZolpidemDiazepam-d5LC-MS/MS5 - 10005< 10± 15

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the conditions under which the performance data were generated.

Method 1: Analysis of Alpidem using a Structurally Related Internal Standard

This method describes the determination of Alpidem in human plasma using high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Sample Preparation: Solid-phase extraction of Alpidem and the internal standard from plasma samples.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer.

    • Flow Rate: Isocratic elution.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for Alpidem.

  • Internal Standard: A compound structurally related to Alpidem was used. The exact structure was not specified in the available literature.

  • Quantification: The limit of quantitation (LLOQ) for Alpidem was reported to be 2.5 ng/mL[1].

Method 2: Analysis of Zolpidem using Zolpidem-d6 as an Internal Standard

This method details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zolpidem in biological samples.

  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with a mobile phase consisting of an aqueous ammonium formate buffer and methanol.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-product ion transitions for Zolpidem and Zolpidem-d6.

  • Performance: The method demonstrated a linear range of 1-100 ng/mL with an LLOQ of 1 ng/mL. The intra- and inter-day precision were less than 15% RSD, and the accuracy was within ±15% bias.

Method 3: Analysis of Zolpidem using Diazepam-d5 as an Internal Standard

This protocol outlines an alternative LC-MS/MS method for Zolpidem quantification, employing a different deuterated internal standard.

  • Sample Preparation: Solid-phase extraction.

  • Chromatography:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient mobile phase of acetonitrile and water, both containing formic acid.

  • Mass Spectrometry:

    • Ionization: ESI in positive ion mode.

    • Detection: MRM mode for Zolpidem and Diazepam-d5.

  • Performance: This method showed a linear range of 5-1000 ng/mL, an LLOQ of 5 ng/mL, precision with an RSD of less than 10%, and accuracy within ±15% of the nominal concentrations.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

Experimental Workflow for Alpidem Analysis (Method 1) cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Elution Elution SPE->Elution HPLC HPLC Separation Elution->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Data Data Acquisition Fluorescence->Data Experimental Workflow for Zolpidem Analysis (LC-MS/MS) cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation LLE Liquid-Liquid Extraction ProteinPrecipitation->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation LC LC Separation Evaporation->LC MSMS Tandem MS Detection (MRM) LC->MSMS Quantification Quantification MSMS->Quantification

References

Comparative Analysis of Alpidem's Binding Affinity to GABAA Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding characteristics of Alpidem in comparison to other GABAA receptor modulators.

This guide provides a detailed comparative analysis of Alpidem's binding affinity for various subtypes of the γ-aminobutyric acid type A (GABAA) receptor. For a comprehensive understanding, Alpidem's binding profile is compared with that of Zolpidem, another widely studied α1-selective compound. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key processes to support further research and drug development in this area.

Quantitative Binding Affinity Data

The binding affinities of Alpidem and the comparator compound, Zolpidem, for different GABAA receptor α-subtypes are presented below. The data is expressed in terms of the inhibition constant (Ki), where a lower value indicates a higher binding affinity.

CompoundGABAA Receptor SubtypeBinding Affinity (Ki in nM)Reference
Alpidem α1High Affinity (α1-selective)[1]
α2Lower Affinity
α3Lower Affinity
α5Negligible Affinity
Zolpidem α1 (α1β2γ2, α1β3γ2)20[2]
α1 (wild type)13[2]
α2 (α2β1γ2)400[2]
α3 (α3β1γ2)400[2]
α5 (α5β3γ2, α5β2γ2)≥ 5000[2]

Experimental Protocols

The determination of binding affinities for compounds like Alpidem to GABAA receptor subtypes is primarily achieved through radioligand binding assays. Below is a detailed methodology for a typical competition binding assay.

Radioligand Competition Binding Assay

This protocol outlines the steps to determine the binding affinity of a test compound (e.g., Alpidem) by measuring its ability to displace a radiolabeled ligand from the GABAA receptor.

1. Membrane Preparation:

  • Whole brains from rodents (e.g., rats) are homogenized in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.[3]

  • The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and large debris.[3]

  • The resulting supernatant is then centrifuged at a higher speed (e.g., 140,000 x g) for 30 minutes to pellet the cell membranes containing the GABAA receptors.[3]

  • The pellet is washed multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA and other interfering substances. This is achieved by resuspending the pellet in the buffer and repeating the high-speed centrifugation.[3][4]

  • The final membrane pellet is resuspended in the binding buffer at a specific protein concentration (e.g., 0.1-0.2 mg/well) and can be stored at -70°C until use.[3]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the prepared membrane suspension is added.

  • A constant concentration of a radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]flumazenil or [3H]muscimol) is added to each well.[4][5]

  • Varying concentrations of the unlabeled test compound (the "competitor," e.g., Alpidem) are then added to the wells.

  • For determining non-specific binding, a high concentration of a known non-radioactive ligand (e.g., 10 mM GABA) is added to a set of control wells.[3]

  • The plate is incubated at a controlled temperature (e.g., 4°C or 30°C) for a specific duration (e.g., 35-45 minutes) to allow the binding to reach equilibrium.[3][5]

3. Termination and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[6]

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • The radioactivity retained on the filters is then quantified using liquid scintillation spectrometry.[3]

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABAA Receptor Signaling Pathway

The following diagram illustrates the basic signaling pathway of a GABAA receptor and its modulation by a positive allosteric modulator like Alpidem.

GABAA_Signaling cluster_membrane Neuronal Membrane GABA_A GABAA Receptor (Ligand-gated Ion Channel) Cl_ion GABA_A->Cl_ion Channel Opens GABA GABA GABA->GABA_A Binds to Orthosteric Site Alpidem Alpidem (Positive Allosteric Modulator) Alpidem->GABA_A Binds to Allosteric Site (Benzodiazepine Site) Hyperpolarization Neuronal Hyperpolarization (Inhibition of Firing) Cl_ion->Hyperpolarization Influx

Caption: GABAA receptor activation and modulation by Alpidem.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps involved in a radioligand binding assay to determine the binding affinity of a compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis arrow arrow Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Reagent_Prep 2. Reagent Preparation (Radioligand, Competitor, Buffers) Incubation 3. Incubation (Membranes + Radioligand + Competitor) Reagent_Prep->Incubation Filtration 4. Filtration & Washing (Separate Bound from Unbound) Incubation->Filtration Counting 5. Scintillation Counting (Quantify Radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

References

Efficacy of Alpidem in Animal Models of Anxiety: A Comparative Guide to Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anxiolytic efficacy of Alpidem, a non-benzodiazepine compound, and traditional benzodiazepines in established animal models of anxiety. It is intended for researchers, scientists, and professionals in the field of drug development to offer an objective analysis supported by experimental data. While Alpidem showed initial promise as an anxiolytic with a potentially improved side-effect profile, its development was halted due to severe hepatotoxicity.

Mechanism of Action: A Tale of Two Modulators

Both Alpidem and benzodiazepines exert their primary effects by modulating the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system. However, subtleties in their interaction with the receptor complex and additional targets may account for differences in their behavioral profiles.

Benzodiazepines: This class of drugs, including well-known agents like diazepam and lorazepam, binds to a specific site on the GABAA receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, increasing the frequency of chloride channel opening when GABA is bound.[1][2][3] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and leading to widespread CNS depression. This mechanism underlies their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][3]

Alpidem: As an imidazopyridine, Alpidem also acts as a positive allosteric modulator at the benzodiazepine site of the GABAA receptor.[4] Some research suggests it may exhibit selectivity for GABAA receptors containing specific alpha subunits (e.g., α1, α2, α3) over others (e.g., α5), which could theoretically separate the anxiolytic effects from undesired effects like sedation and amnesia.[4][5] Uniquely, Alpidem also shows high affinity for the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.[4][6] This interaction may contribute to its anxiolytic effects by stimulating the synthesis of neurosteroids, such as allopregnanolone, which are themselves potent positive modulators of the GABAA receptor.[4]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_A_Receptor Binds BZ_Site Benzodiazepine Site Chloride Cl- Influx (Hyperpolarization) GABA_A_Receptor->Chloride Increases BZ_Site->GABA_A_Receptor Enhances GABA Effect TSPO TSPO Neurosteroid Neurosteroid Synthesis TSPO->Neurosteroid Stimulates Neurosteroid->GABA_A_Receptor Modulates BZDs Benzodiazepines BZDs->BZ_Site Binds Alpidem Alpidem Alpidem->BZ_Site Binds Alpidem->TSPO Binds Effect Anxiolytic Effect Chloride->Effect Leads to A Acclimate Animal to Testing Room (30-60 min) B Administer Drug (Alpidem, BZD, or Vehicle) A->B C Place Animal on Center of EPM B->C D Start 5-min Trial (Record Video) C->D E Analyze Behavior: - Time in Open/Closed Arms - Entries into Open/Closed Arms D->E F Clean Apparatus Thoroughly E->F A Acclimate Animal to Testing Room B Administer Drug (Alpidem, BZD, or Vehicle) A->B C Place Animal in Light Compartment B->C D Start 5-10 min Trial (Automated Tracking) C->D E Analyze Data: - Time in Light - Transitions - Latency to Dark D->E F Clean Apparatus E->F

References

Assessing the Linearity and Range of Alpidem Quantification: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Alpidem, with a focus on the linearity and range when using a deuterated internal standard, Alpidem-d14, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of this method is objectively compared with alternative techniques, including High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD), and Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data and detailed protocols are provided to aid in the selection of the most suitable method for specific research needs.

Data Presentation: Quantitative Comparison of Alpidem Quantification Methods

The following table summarizes the key performance characteristics of various analytical methods for the quantification of Alpidem. The data for the LC-MS/MS method with this compound is representative of typical performance for such an assay, drawing parallels from validated methods for structurally related compounds.

Parameter LC-MS/MS with this compound (Representative) HPLC-FLD HPLC-UV (Zolpidem Tartrate) GC-MS
Linearity Range 1 - 200 ng/mL2.5 - 1000 ng/mL (for Alpidem and metabolites)10 - 50 µg/mLAnalyte dependent, typically in the ng/mL range
Correlation Coefficient (r²) > 0.99Not explicitly stated, but method was validated> 0.99> 0.9981 (for a range of benzodiazepines)[1][2]
Lower Limit of Quantification (LLOQ) 1 ng/mL[3]2.5 ng/mL for Alpidem[4]10 µg/mLAnalyte dependent, can be in the low ng/mL range[5]
Internal Standard This compound (Deuterated)A compound chemically related to Alpidem[4]Not explicitly stated for this specific methodNot explicitly stated for a specific Alpidem method
Biological Matrix Plasma, Blood, Urine, HairHuman Plasma[4]Solid Dosage Forms (representative for linearity)Blood, Urine, Hair, Tissue[5]

Experimental Protocols

LC-MS/MS Method for Alpidem Quantification using this compound

This protocol describes a typical liquid chromatography-tandem mass spectrometry method for the quantification of Alpidem in a biological matrix, using this compound as an internal standard.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample (e.g., plasma), add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Alpidem: Precursor ion > Product ion (specific m/z values to be determined).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined).

  • Data Analysis: The concentration of Alpidem is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD)

This method provides an alternative to LC-MS/MS for the quantification of Alpidem.[4]

a. Sample Preparation (Online Solid-Phase Extraction)

  • Inject 200 µL of the plasma sample directly onto a C18 precolumn.

  • Wash the precolumn with water to remove proteins and salts.

  • Switch the valve to elute the analytes from the precolumn onto the analytical column using the mobile phase.[4]

b. Chromatographic Conditions

  • Analytical Column: A C8 column.[4]

  • Mobile Phase: Acetonitrile-methanol-phosphate buffer solution (45:15:45, v/v/v).[4]

  • Flow Rate: 1.5 mL/min.[4]

  • Detection: Fluorescence detector with excitation at 255 nm and emission at 423 nm.[4]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of drugs of abuse and their metabolites in biological samples.[5]

a. Sample Preparation (Liquid-Liquid or Solid-Phase Extraction)

  • Extraction of Alpidem from the biological matrix is typically performed using liquid-liquid extraction or solid-phase extraction.

  • Derivatization may be necessary for certain metabolites to improve their volatility and chromatographic properties.[5]

b. GC-MS Conditions

  • Gas Chromatograph: A standard gas chromatograph.

  • Column: A capillary column suitable for drug analysis (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode.

Visualizations

Experimental Workflow for Alpidem Quantification by LC-MS/MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add this compound Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis

Caption: Workflow for Alpidem quantification using LC-MS/MS.

Signaling Pathway of Alpidem at the GABA-A Receptor

gaba_signaling cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel Opens hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) cl_channel->hyperpolarization Cl- Influx gaba GABA gaba->gaba_receptor Binds alpidem Alpidem alpidem->gaba_receptor Positive Allosteric Modulator

Caption: Alpidem's modulation of the GABA-A receptor signaling pathway.

Alpidem acts as a positive allosteric modulator at the GABA-A receptor.[6][7] It binds to a site distinct from the GABA binding site and enhances the effect of GABA, leading to an increased influx of chloride ions. This results in hyperpolarization of the neuron, producing an inhibitory effect and contributing to its anxiolytic properties. Alpidem shows some selectivity for α1-containing GABA-A receptors.[6]

References

Safety Operating Guide

Proper Disposal of Alpidem-d14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Alpidem-d14, a deuterated analog of the anxiolytic compound Alpidem, requires stringent disposal procedures due to its classification as a controlled substance. This guide provides essential, step-by-step information to ensure the safe and legal disposal of this compound.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₁H₉D₁₄Cl₂N₃O
Molecular Weight 418.42 g/mol
Appearance White Solid
Storage Temperature 2-8°C (Refrigerator)
Solubility Soluble in Chloroform

Disposal of this compound as a Controlled Substance

Alpidem is classified as a controlled substance, and therefore, this compound must be disposed of in accordance with the regulations set forth by the Drug Enforcement Administration (DEA) and local authorities. Standard laboratory waste streams are not appropriate for this compound.

Step-by-Step Disposal Protocol:
  • Segregation and Labeling:

    • Isolate all this compound waste, including empty containers, contaminated personal protective equipment (PPE), and any unused material.

    • Clearly label the waste container as "this compound Waste for Disposal" and include appropriate hazard symbols.

  • Contact a Reverse Distributor:

    • The primary and required method for the disposal of controlled substances from a laboratory is through a DEA-registered reverse distributor.[1][2]

    • Your institution's Environmental Health and Safety (EHS) office can provide a list of approved reverse distributors.

  • Record Keeping:

    • Meticulous record-keeping is a legal requirement for the disposal of controlled substances.

    • Prior to disposal, complete a DEA Form 41, "Registrants Inventory of Drugs Surrendered." This form documents the substance, quantity, and form of the material being disposed of.

    • Two authorized individuals must witness the process of preparing the waste for the reverse distributor and sign the disposal records.

  • Transfer to the Reverse Distributor:

    • Schedule a pickup with the chosen reverse distributor.

    • Follow their specific instructions for packaging and transportation.

    • Retain all documentation provided by the reverse distributor as proof of proper disposal. These records must be kept for a minimum of two years.[1]

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Do not attempt to neutralize or chemically alter the this compound waste unless you have a specifically approved and documented procedure from your EHS office.

  • Empty containers that once held this compound should be managed as hazardous waste and disposed of through the reverse distributor, unless triple-rinsed with a suitable solvent, in which case the rinsate must be collected and treated as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound in a laboratory setting.

Experimental Workflow for this compound Disposal start Start: this compound Waste Generated segregate Segregate and Label Waste start->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs select_rd Select DEA-Registered Reverse Distributor contact_ehs->select_rd dea_form Complete DEA Form 41 (Witnessed) select_rd->dea_form package Package Waste According to Reverse Distributor Guidelines dea_form->package transfer Transfer Waste to Reverse Distributor package->transfer document Retain All Disposal Records (min. 2 years) transfer->document end End: Proper Disposal Complete document->end

This compound Disposal Workflow

Mechanism of Action: Alpidem and the GABA-A Receptor

Alpidem, and by extension its deuterated analog, exerts its anxiolytic effects by acting as a selective positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability.

The diagram below illustrates the signaling pathway involving Alpidem at the GABA-A receptor.

Alpidem's Mechanism of Action at the GABA-A Receptor cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel opens hyperpolarization Hyperpolarization cl_channel->hyperpolarization leads to reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability gaba GABA gaba->gaba_receptor binds to alpidem Alpidem alpidem->gaba_receptor binds to allosteric site alpidem->gaba enhances effect of

Alpidem's Modulation of the GABA-A Receptor

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while upholding the highest standards of laboratory practice.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Alpidem-d14

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Alpidem-d14 is paramount. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the protection of personnel and the integrity of your research.

Alpidem is a non-benzodiazepine anxiolytic that was withdrawn from the market due to instances of severe liver toxicity.[1][2][3] Its deuterated form, this compound, is used in research and analytical applications. The "d14" designation indicates that fourteen hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. While deuterated compounds are generally considered non-radioactive and safe for laboratory use, the pharmacological activity of the parent compound necessitates stringent handling precautions.[4]

Hazard Identification and Risk Assessment

A thorough risk assessment is the first step in ensuring safety. Alpidem has been associated with liver toxicity, and while the deuterated version's specific toxicology may not be fully characterized, it should be handled as a potent compound with potential health risks.

Key Hazards:

  • Hepatotoxicity: The primary concern with Alpidem is liver damage.[1][2][3]

  • Pharmacological Effects: As an anxiolytic, it can have effects on the central nervous system.

  • Dust Inhalation: If handled as a solid, fine particles can be inhaled, leading to systemic exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. Check manufacturer's specifications for chemical resistance.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles.[5]
Respiratory Protection An N95 respirator is recommended for handling powders. For higher-risk operations, a powered air-purifying respirator (PAPR) may be necessary.[5][6]Minimizes the risk of inhaling hazardous dust. The choice of respirator depends on the scale and nature of the handling procedure.
Body Protection A disposable lab coat or a full-body "bunny suit" coverall.[5][7]Provides a barrier against contamination of personal clothing and skin.
Foot Protection Closed-toe shoes and disposable shoe covers.[5]Protects against spills and prevents the spread of contamination outside the laboratory.

Engineering Controls

Whenever possible, engineering controls should be the primary method of exposure reduction.

  • Fume Hood or Glove Box: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to contain any airborne particles.[8]

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any potential airborne contaminants.

Handling and Operational Plan

A step-by-step protocol ensures that all safety measures are consistently followed.

  • Preparation:

    • Obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound from the supplier.[9]

    • Designate a specific area for handling the compound.

    • Assemble all necessary PPE and equipment before starting.

  • Weighing and Aliquoting:

    • Perform these tasks in a fume hood or glove box.

    • Use disposable weighing boats and spatulas to avoid cross-contamination.

    • Handle with care to minimize dust generation.

  • Solution Preparation:

    • If preparing solutions, add the solvent to the powder slowly to avoid splashing.

    • Cap vials securely and label them clearly with the compound name, concentration, date, and hazard symbols.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used.

    • Carefully remove and dispose of PPE as described in the disposal plan.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, and weighing boats, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous waste container for liquids. Do not pour down the drain.

  • Waste Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood/Glove Box) cluster_cleanup Cleanup and Disposal A Review SDS B Don PPE A->B C Prepare Handling Area B->C D Weigh this compound C->D Proceed to Handling E Prepare Solution D->E F Seal and Label Container E->F G Decontaminate Surfaces F->G Proceed to Cleanup H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.